biological activity of pyrazolylpiperidine scaffolds
Executive Summary The pyrazolylpiperidine scaffold —defined by the structural linkage of a pyrazole ring to a piperidine moiety—represents a privileged pharmacophore in modern medicinal chemistry. Its utility stems from...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazolylpiperidine scaffold —defined by the structural linkage of a pyrazole ring to a piperidine moiety—represents a privileged pharmacophore in modern medicinal chemistry. Its utility stems from a unique balance of physicochemical properties: the piperidine ring provides a solubilizing, basic core often critical for lysosomal trapping or active site hydrogen bonding, while the pyrazole unit offers a planar, electron-rich heteroaromatic system capable of
- stacking and precise hydrogen bond donor/acceptor interactions.
This guide analyzes the biological activity of this scaffold across three primary therapeutic axes: GPCR modulation (specifically CCR5 and CXCR4 antagonists), Kinase inhibition (JAK and PAK4 pathways), and Metabolic enzyme regulation (MGAT2 inhibitors). It provides actionable synthesis protocols and self-validating assay methodologies for researchers in early-stage drug discovery.
Structural Architecture & Pharmacophore Logic
The pyrazolylpiperidine scaffold is not merely a linker; it is a functional logic gate in drug design.
The Piperidine Core: Acts as the "address" moiety. In GPCR ligands, the protonated nitrogen (at physiological pH) often interacts with a conserved aspartate or glutamate residue in the transmembrane bundle (e.g., Asp282 in CCR5).
The Pyrazole Head: Acts as the "message" moiety. It functions as a bioisostere for phenyl or pyridine rings but with enhanced polarity and metabolic stability. The nitrogen atoms in the pyrazole ring can serve as specific H-bond acceptors for hinge regions in kinases.
Visualization: Pharmacophore Interaction Map
Figure 1: Pharmacophore logic of the pyrazolylpiperidine scaffold showing dual interaction modes.
Therapeutic Applications & Case Studies
GPCR Antagonists: The CCR5/CXCR4 Axis
The 4-(pyrazol-1-yl)piperidine motif has been instrumental in the development of HIV-1 entry inhibitors.
Mechanism: These compounds bind to the allosteric hydrophobic pocket of chemokine receptors (CCR5/CXCR4), locking the receptor in an inactive conformation and preventing the viral envelope protein gp120 from initiating fusion.
Key Insight: Replacing flexible benzyl linkers with the rigid pyrazole ring significantly improves oral bioavailability and metabolic stability by reducing the number of rotatable bonds while maintaining the critical spatial orientation required for the transmembrane binding pocket [1].
Kinase Inhibition: JAK and PAK4
In kinase drug discovery, the pyrazole moiety often mimics the adenine ring of ATP.
JAK Inhibitors: Pyrazolylpiperidine derivatives function as Type I ATP-competitive inhibitors. The pyrazole nitrogen forms a hydrogen bond with the hinge region (e.g., Leu932 in JAK2), while the piperidine tail extends into the solvent-exposed region, improving solubility and allowing for modifications to tune selectivity against JAK1/2/3 isoforms [2].
PAK4 Inhibitors: 2-(4-substituted-piperidin-1-yl)-N-(pyrazol-3-yl)quinazoline derivatives have shown potent inhibition of p21-activated kinase 4 (PAK4), a target in cancer metastasis. The piperidine ring here serves as a rigid spacer that positions the quinazoline core for optimal pi-stacking [3].
Metabolic Enzymes: MGAT2 Inhibition
Inhibitors of Monoacylglycerol Acyltransferase 2 (MGAT2) utilize the pyrazolylpiperidine scaffold to treat metabolic disorders.
Activity: These compounds inhibit the re-synthesis of triglycerides in the small intestine, thereby reducing fat absorption and improving insulin sensitivity. The scaffold's polarity is tuned to restrict systemic exposure, focusing activity in the intestinal lumen/enterocytes to minimize central nervous system (CNS) side effects [4].
Experimental Protocols
Synthesis: Copper-Catalyzed Chan-Lam Coupling
A robust method for synthesizing N-arylated pyrazolylpiperidines (forming the C-N bond between the piperidine nitrogen and a pyrazole boronic acid, or vice-versa).
Reagents:
Substrate: 4-substituted piperidine or pyrazole.[1][2]
Coupling Partner: Aryl/Heteroaryl boronic acid.
Catalyst: Cu(OAc)₂ (Copper(II) acetate).
Ligand: Pyridine or Et₃N.
Solvent: DCM or MeCN (open to air).
Protocol:
Charge: In a round-bottom flask, add 1.0 eq of the pyrazole substrate, 1.5 eq of the piperidine-boronic acid (or vice versa), and 1.0 eq of Cu(OAc)₂.
Activate: Add 2.0 eq of pyridine and 4Å molecular sieves (activated).
Solvate: Add dry DCM (0.1 M concentration).
Reaction: Stir vigorously at room temperature open to the atmosphere (oxygen is the stoichiometric oxidant). Monitor by TLC/LC-MS (typically 12–24 hours).
Workup: Filter through a Celite pad to remove copper salts. Wash with NH₄OH (aq) to sequester residual copper. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Validation: Successful coupling is confirmed by the disappearance of the N-H stretch in IR and the appearance of the heteroaryl proton signals in ¹H NMR.
A self-validating, homogeneous time-resolved fluorescence (HTRF) assay to quantify inhibition.
Logic: Measures the phosphorylation of a biotinylated peptide substrate.
Mix: Incubate Recombinant JAK enzyme (0.5 nM) with the pyrazolylpiperidine test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 min.
Start: Add ATP (at K_m concentration) and Biotin-Peptide Substrate (1 µM). Incubate for 60 min at RT.
Read: Measure fluorescence ratio (665 nm / 620 nm) on a TR-FRET compatible plate reader.
Analysis: Plot % Inhibition vs. log[Compound]. Calculate IC₅₀ using a 4-parameter logistic fit.
Pathway Visualization: JAK-STAT Signaling
The following diagram illustrates the intervention point of pyrazolylpiperidine inhibitors within the inflammatory cascade.
Figure 2: Mechanism of Action for JAK inhibition.[3] The pyrazolylpiperidine inhibitor blocks the phosphorylation step, halting downstream gene transcription.
References
Discovery of Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains.
Source: Bioorganic & Medicinal Chemistry Letters (2004).[4][5]
URL:[Link]
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
Source: Journal of Medicinal Chemistry / PMC (2020).
URL:[Link]
Discovery of 2-(4-Substituted-piperidin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors.
Source: Molecules (2018).[1]
URL:[Link]
Discovery of Novel Pyridinones as MGAT2 Inhibitors for the Treatment of Metabolic Disorders.
Source: Bioorganic & Medicinal Chemistry Letters (2023).[5]
URL:[Link]
Catalytic Chan–Lam Coupling Using a 'Tube-in-Tube' Reactor.
Source: Beilstein Journal of Organic Chemistry (2016).
URL:[Link]
Technical Guide: Preliminary Bioactivity Screening of the 4-(5-methyl-1H-pyrazol-3-yl)piperidine Scaffold
Executive Summary 4-(5-methyl-1H-pyrazol-3-yl)piperidine represents a "privileged scaffold" in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors. The pyrazole moiety fr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(5-methyl-1H-pyrazol-3-yl)piperidine represents a "privileged scaffold" in medicinal chemistry, widely recognized for its utility in designing ATP-competitive kinase inhibitors. The pyrazole moiety frequently serves as a hinge-binding motif, mimicking the adenine ring of ATP, while the piperidine ring offers a solubilizing vector that can be derivatized to access the solvent-exposed regions of the protein pocket.
This guide details the technical workflow for the preliminary screening of this scaffold and its derivatives. It moves beyond generic protocols to focus on the specific liabilities and opportunities presented by this chemical architecture, specifically targeting Janus Kinases (JAKs), Checkpoint Kinase 1 (CHK1), and Aurora Kinases.
Part 1: Chemoinformatic Profiling & In Silico Docking
Before wet-lab screening, the scaffold must be evaluated for "drug-likeness" and binding potential. The 4-(5-methyl-1H-pyrazol-3-yl)piperidine core acts as a Fragment-Based Drug Discovery (FBDD) starting point.
Structural Logic & Pharmacophore Modeling
Hinge Binder (Warhead): The 5-methyl-1H-pyrazole group functions as a bidentate hydrogen bond donor/acceptor pair. It typically interacts with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Glu/Leu residues).
Solvent Vector: The piperidine nitrogen (pKa ~10-11) is protonated at physiological pH, improving solubility but potentially reducing membrane permeability if not capped. In screening libraries, this nitrogen is often substituted (e.g., amides, ureas) to modulate lipophilicity (LogD).
Objective: Predict binding affinity to the ATP-binding pocket of JAK2 (PDB: 3FUP) or CHK1 (PDB: 2YOp).
Step-by-Step Workflow:
Ligand Prep: Generate 3D conformers. Protonate the pyrazole ring (neutral form is usually active at the hinge) and the piperidine (protonated unless substituted).
Grid Generation: Center the grid box on the gatekeeper residue (e.g., Met929 in JAK2).
Docking Constraints: Enforce H-bond constraints on the pyrazole nitrogens.
Scoring: Filter hits with binding energy < -7.0 kcal/mol.
Part 2: In Vitro Enzymatic Screening (Kinase Assays)
The primary targets for this scaffold are Serine/Threonine and Tyrosine kinases. The FRET-based or ADP-Glo assays are preferred over radiometric methods for preliminary screening due to higher throughput and lower interference from the piperidine moiety.
Rationale: This assay measures the transfer of phosphate from ATP to a peptide substrate. It is robust against autofluorescence, which can be an issue with some pyrazole-derived libraries.
Reagents:
Enzyme: Recombinant JAK2 or CHK1 (0.5 - 2 nM final).
Compounds showing enzymatic inhibition (< 1 µM) must be screened for cellular efficacy and off-target toxicity.
Protocol: CellTiter-Glo (ATP Quantification)
Rationale: Piperidine derivatives can be lysosomotropic (accumulate in acidic organelles). Measuring ATP is a direct correlate of metabolic activity and is more sensitive than MTT/MTS for cytostatic kinase inhibitors.
Cell Lines:
Target: HEL (JAK2 V617F driven) or MOLM-13 (FLT3 driven).
Control: PBMCs (Peripheral Blood Mononuclear Cells) to assess therapeutic window.
Workflow:
Seeding: Seed 3,000 cells/well in 384-well white opaque plates. Incubate 24h.
Treatment: Add compounds (serial dilution). Include Staurosporine (1 µM) as a positive kill control.
Membrane: PVDF filter coated with lecithin/dodecane.
Result: High permeability is defined as
. If low, the piperidine nitrogen likely requires capping (e.g., amidation).
Visualization of Screening Workflow
Figure 1: Integrated screening workflow for pyrazole-piperidine scaffold derivatives, filtering from computational docking to phenotypic validation.
Visualization: Mechanism of Action (Kinase Hinge Binding)
Figure 2: Mechanistic interaction of the scaffold within the kinase domain. The pyrazole mimics the adenine ring of ATP.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16224745, MK-8776 (CHK1 Inhibitor Intermediate). Retrieved from [Link]
Coussens, N. P., et al. (2018). Assay Guidance Manual: Kinase Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]
Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
Guzi, T. J., et al. (2011). Discovery of CHK1 inhibitors: The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. (Contextual grounding for pyrazole-piperidine utility). European Journal of Medicinal Chemistry. (Referenced via PubChem linkage above).[2][3]
The Privileged Scaffold: 4-(5-methyl-1H-pyrazol-3-yl)piperidine in Kinase Inhibitor Design
Executive Summary 4-(5-methyl-1H-pyrazol-3-yl)piperidine represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of receptors, specif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(5-methyl-1H-pyrazol-3-yl)piperidine represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of receptors, specifically protein kinases. This moiety functions as a dual-purpose pharmacophore: the pyrazole ring serves as a robust hinge-binding motif mimicking the adenine ring of ATP, while the piperidine ring acts as a solubilizing vector that projects into the solvent-accessible region or the ribose-binding pocket.
This technical guide dissects the utility of this scaffold, detailing its structural biology, synthetic pathways, and application in the development of potent inhibitors for Cyclin-Dependent Kinases (CDKs) , Aurora Kinases , and Protein Kinase A (PKA) .
Structural Biology & Mechanism of Action
The ATP-Mimetic Binding Mode
The efficacy of 4-(5-methyl-1H-pyrazol-3-yl)piperidine stems from its ability to satisfy key hydrogen-bonding requirements within the kinase ATP-binding cleft.
Hinge Region Interaction (The Anchor): The 1H-pyrazole group typically functions as a bidentate ligand. The pyrazole -NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2), while the pyrazole -N= acts as an acceptor for the backbone amide (e.g., Leu83 in CDK2).
The Piperidine Vector: The piperidine ring, attached at the pyrazole's 3-position, positions itself towards the solvent front. This is critical for two reasons:
Solubility: The basic nitrogen of the piperidine (pKa ~10-11) is protonated at physiological pH, improving the aqueous solubility of the drug candidate.
Selectivity: This nitrogen serves as a handle for further derivatization (e.g., amides, ureas) to reach the "gatekeeper" residue or specific hydrophobic pockets unique to the target kinase.
Visualization of Binding Topology
The following diagram illustrates the schematic binding mode of this scaffold within a typical Ser/Thr kinase active site.
Caption: Schematic representation of the scaffold's bidentate interaction with the kinase hinge region and vector projection.
Target Landscape & Case Studies
This scaffold is not merely theoretical; it underpins several clinical and preclinical candidates.
Key Kinase Targets
Target Family
Specific Kinases
Mechanism
Representative Compound
CDKs
CDK1, CDK2, CDK9
Cell Cycle Arrest (G1/S, G2/M)
AT7519 (Analogue)
Aurora
Aurora A, Aurora B
Mitotic Spindle Disruption
ENMD-2076
AGC
PKA, ROCK1/2
Cytoskeletal Regulation
Y-27632 (Structural relative)
CAMK
CHK1, CHK2
DNA Damage Response
Pyrimidinyl-pyrazole derivs
Case Study: AT7519 Analogue
AT7519 is a multi-CDK inhibitor. Although its core is slightly more complex, the fundamental interaction relies on the pyrazole-piperidine geometry.
Potency: IC50 < 50 nM for CDK1, CDK2, and CDK9.
Clinical Status: Investigated in Phase II trials for mantle cell lymphoma and multiple myeloma.
Causality: The piperidine ring in AT7519 is substituted to interact with the ribose-phosphate region, enhancing affinity over the bare scaffold.
Chemical Synthesis Protocol
The synthesis of 4-(5-methyl-1H-pyrazol-3-yl)piperidine is a self-validating workflow involving the conversion of a carboxylic acid to a beta-keto ester, followed by cyclization.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic route from commercially available N-Boc-piperidine-4-carboxylic acid.
Detailed Methodology
Objective: Synthesis of 4-(5-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Formation of Beta-Keto Ester:
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add EDC.HCl (1.2 eq) and DMAP (1.2 eq). Stir at 0°C for 30 min.
Add Meldrum's acid (1.0 eq) and stir overnight at room temperature.
Validation: TLC should show consumption of acid.
Evaporate solvent, dissolve residue in MeOH, and reflux for 4 hours. This yields the methyl beta-keto ester intermediate.
Pyrazole Cyclization:
Dissolve the beta-keto ester in EtOH. Add hydrazine hydrate (2.0 eq) cautiously.
Reflux for 3-6 hours. The 1,3-dicarbonyl equivalent reacts with hydrazine to close the pyrazole ring.
Note: To ensure the "5-methyl" regiochemistry, the beta-keto ester must be derived appropriately, or one accepts the tautomeric equilibrium of the 3(5)-methyl pyrazole.
Deprotection:
Treat the N-Boc protected intermediate with 4M HCl in dioxane or 20% TFA in DCM for 2 hours.
Concentrate in vacuo and triturate with ether to obtain the final salt.
Experimental Validation: Kinase Assay Protocol
To verify the inhibitory potential of derivatives based on this scaffold, use the following ADP-Glo™ Kinase Assay (Promega) protocol.
Reagents & Setup
Enzyme: Recombinant CDK2/CyclinA (human).
Substrate: Histone H1 peptide.
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
Step-by-Step Protocol
Compound Prep: Prepare 3-fold serial dilutions of the test compound (starting at 10 µM) in DMSO.
Kinase Reaction:
Add 2 µL of Compound to 384-well plate.
Add 4 µL of Enzyme/Substrate mix. Incubate 10 min at RT.
Add 4 µL of ATP (at Km, typically 10-50 µM) to initiate reaction.
Incubate for 60 mins at RT.
Detection:
Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Readout: Measure luminescence on a plate reader (e.g., EnVision).
Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response equation to determine IC50.
Self-Validation Check: The Z' factor of the assay must be > 0.5. Use Staurosporine or Roscovitine as a positive control; IC50 should be within 2-fold of historical data.
References
Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 51(16), 4986–4999. Link
Squarcia, A., et al. (2011). "Recent Advances in Pyrazole-based Protein Kinase Inhibitors." Current Medicinal Chemistry, 18(16), 2369-2397.
Cetin, A. (2023).[1] "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets." Combinatorial Chemistry & High Throughput Screening. Link
Metwally, K., et al. (2021). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(12), 3704. Link
BindingDB. "Ligand-Target Affinity Data for Pyrazole-Piperidine Scaffolds." Link
Application Note: Profiling 4-(5-methyl-1H-pyrazol-3-yl)piperidine in Cell-Based Assays
This Application Note and Protocol Guide is designed for researchers utilizing 4-(5-methyl-1H-pyrazol-3-yl)piperidine (and its tautomers) in drug discovery. This compound is a privileged scaffold and chemical fragment wi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers utilizing 4-(5-methyl-1H-pyrazol-3-yl)piperidine (and its tautomers) in drug discovery. This compound is a privileged scaffold and chemical fragment widely used in Fragment-Based Drug Discovery (FBDD) for targeting protein kinases (e.g., JAK, Aurora, PAK) and GPCRs (e.g., Histamine H4).
Context: Fragment-Based Screening, Scaffold Validation, and Kinase/GPCR Pharmacophore Profiling.
Introduction & Compound Identity
4-(5-methyl-1H-pyrazol-3-yl)piperidine is a low-molecular-weight chemical fragment (MW ~165 Da). It functions as a "hinge-binder" mimic in kinase inhibitors (resembling the adenine ring of ATP) and as a key recognition motif in Histamine H4 receptor ligands.
Unlike fully elaborated drugs (e.g., Tofacitinib, Crizotinib) which have nanomolar potency, this fragment typically exhibits micromolar to millimolar affinity . Therefore, cell-based assays must be designed with high sensitivity and strict solubility controls to distinguish specific target engagement from non-specific toxicity.
Chemical Properties & Handling
Property
Specification
IUPAC Name
4-(5-methyl-1H-pyrazol-3-yl)piperidine
CAS Number
278798-08-6 (generic pyrazolyl-piperidine); Specific methylated variants vary.
Molecular Weight
~165.24 g/mol
Solubility
Soluble in DMSO (>50 mM); Limited solubility in neutral PBS.
pKa
Piperidine N: ~10-11 (Protonated at pH 7.4); Pyrazole NH: ~14.
Storage
-20°C, desiccated. Avoid freeze-thaw cycles.
Experimental Workflow Overview
The following diagram outlines the critical decision matrix for screening this fragment. Because of its low molecular weight, "Ligand Efficiency" (LE) is more relevant than raw potency.
Figure 1: Workflow for profiling chemical fragments in cell-based systems.
Protocol A: Stock Preparation & Solubility Control
Rationale: Fragments are often screened at high concentrations (100 µM – 1 mM). At these levels, compound precipitation can cause false positives (via light scattering or protein aggregation) or false negatives.
Dissolve in 1.0 mL of anhydrous DMSO (biotech grade).
Vortex for 2 minutes. Sonicate if necessary.
Working Solution (Intermediate):
Dilute stock 1:10 in culture medium immediately prior to use .
Critical Step: Inspect for precipitation. If cloudy, reduce concentration or add a solubility enhancer (e.g., 5% cyclodextrin), though pure DMSO/Media is preferred for fragments.
Vehicle Control:
Ensure the final DMSO concentration in the cell assay does not exceed 0.5% (v/v). For a 500 µM fragment test, this may require normalizing DMSO across all wells.
Rationale: Before testing efficacy, you must determine the Non-Toxic Limit . High concentrations of basic amines (piperidines) can induce lysosomal trapping or vacuolization, mimicking "cell death" or altering signaling non-specifically.
Materials:
HEK293 or U2OS cells (robust lines).
MTT Reagent (5 mg/mL in PBS).
Procedure:
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.
Treatment: Treat cells with a log-scale dilution of the compound:
Concentrations: 0, 10, 50, 100, 500, 1000 µM.
Duration: 24 hours.
Readout:
Add 20 µL MTT reagent; incubate 3h at 37°C.
Remove media, solubilize formazan with 150 µL DMSO.
Measure Absorbance at 570 nm.
Analysis: Plot % Viability vs. Log[Concentration].
Acceptance Criteria: Only proceed to functional assays at concentrations where viability is >90%.
Rationale: The pyrazole-piperidine motif is a classic ATP-competitive scaffold for Janus Kinases (JAKs). This assay tests if the fragment can inhibit cytokine-induced STAT phosphorylation.
Biological Pathway:
Figure 2: JAK-STAT signaling pathway. The fragment competes with ATP at the JAK kinase domain.
Protocol (Western Blot Format):
Cell Model: TF-1 (erythroleukemia) or HeLa cells.
Starvation: Serum-starve cells for 4–6 hours to reduce basal phosphorylation.
Pre-treatment:
Add compound at 100 µM (or highest non-toxic dose).
Incubate for 1 hour.
Stimulation:
Stimulate with IL-6 (10 ng/mL) or IFN-gamma for 15 minutes.
Lysis & Detection:
Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
Perform Western Blot.
Primary Antibodies: Anti-pSTAT3 (Tyr705) vs. Total STAT3.
Quantification:
Calculate the Ratio: (pSTAT / Total STAT) treated / (pSTAT / Total STAT) vehicle.
Success Metric: >50% reduction in phosphorylation indicates valid "hit" status for a fragment.
Rationale: Piperidine-pyrazoles are privileged structures for the Histamine H4 receptor (H4R). This assay checks for Agonist or Antagonist activity.[2]
Method: cAMP HTRF (Homogeneous Time Resolved Fluorescence) or Calcium Flux.
Note: H4R couples to Gi/o (inhibits cAMP) or Gq (increases Calcium) depending on cell context/coupling.
Antagonist Mode Protocol (Gi-coupled):
Transfection: Use HEK293T cells stably expressing human H4R.
Pre-incubation: Add fragment (10 µM – 100 µM) for 30 min.
application of 4-(5-methyl-1H-pyrazol-3-yl)piperidine in cancer cell lines.
Application Note: Evaluation and Profiling of 4-(5-methyl-1H-pyrazol-3-yl)piperidine Scaffolds in Cancer Cell Lines Introduction & Compound Profile 4-(5-methyl-1H-pyrazol-3-yl)piperidine is a versatile pharmacophore and...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Evaluation and Profiling of 4-(5-methyl-1H-pyrazol-3-yl)piperidine Scaffolds in Cancer Cell Lines
Introduction & Compound Profile
4-(5-methyl-1H-pyrazol-3-yl)piperidine is a versatile pharmacophore and "privileged scaffold" extensively utilized in Fragment-Based Drug Discovery (FBDD). Its structural motif—a piperidine ring linked to a pyrazole—mimics the ATP-binding hinge region of protein kinases, making it a critical starting point for developing inhibitors against Janus Kinases (JAKs) , Cyclin-Dependent Kinases (CDKs) , and Aurora Kinases .
In cancer research, this scaffold is rarely used as a standalone monotherapy drug but rather as a core fragment to synthesize high-affinity inhibitors or as a negative control to validate structure-activity relationships (SAR). This guide details the protocols for solubilizing, screening, and validating the biological activity of derivatives based on this scaffold in cancer cell lines.
Mechanism of Action (MoA)
Primary Target: ATP-binding pocket of Serine/Threonine and Tyrosine kinases.
Binding Mode: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (e.g., Glu/Leu residues). The piperidine moiety extends into the solvent-exposed region or the ribose-binding pocket, offering a vector for solubilizing groups.
The following diagram illustrates the critical path for evaluating this scaffold in a cellular context.
Figure 1: Experimental workflow for profiling pyrazole-piperidine derivatives.
Protocol 1: Solubility and Stock Preparation
Critical Note: The free base of 4-(5-methyl-1H-pyrazol-3-yl)piperidine is moderately polar. Proper acidification or solvent choice is essential to prevent precipitation in aqueous media.
Weighing: Accurately weigh 5–10 mg of the compound.
Dissolution: Add sufficient DMSO to achieve a 50 mM stock concentration. Vortex vigorously for 30 seconds.
Troubleshooting: If the compound resists dissolution, sonicate in a water bath at 37°C for 5 minutes.
Aliquot: Dispense into 20 µL aliquots in amber tubes to avoid freeze-thaw cycles.
Sterility: Do not filter the DMSO stock (filters may retain compound). Sterilize the diluted working solution if necessary, or work under aseptic conditions.
Control: Include a DMSO-only vehicle control (Final DMSO < 0.2%).
Treatment: Add 100 µL of compound dilution to each well (in triplicate).
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
Readout:
Equilibrate plate to room temperature (30 min).
Add 100 µL CellTiter-Glo reagent.
Orbitally shake for 2 minutes (lyse cells).
Incubate 10 minutes (stabilize signal).
Measure Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).
Data Analysis Table:
Compound ID
Concentration (µM)
Log[Conc]
RLU (Rep 1)
RLU (Rep 2)
% Viability
Vehicle
0
-
50,000
51,000
100%
Test Cmpd
0.1
-1.0
48,000
49,000
96%
Test Cmpd
1.0
0.0
25,000
24,000
48%
| Test Cmpd | 10.0 | 1.0 | 2,000 | 1,800 | 3.8% |
Note: Calculate IC50 using non-linear regression (Sigmoidal dose-response, variable slope).
Protocol 3: Mechanism of Action (Western Blot)
To confirm the scaffold is inhibiting a specific kinase (e.g., JAK or CDK), you must assess the phosphorylation status of downstream effectors.
Pathway Focus: JAK/STAT Signaling (Common target for pyrazole-piperidines).
Figure 2: Inhibition of JAK/STAT signaling by pyrazole-based scaffolds.
Procedure:
Treatment: Treat K562 or HCT116 cells with the compound at 3x IC50 concentration for 1, 6, and 24 hours .
Stimulation (Optional but Recommended): For JAK pathway, stimulate cells with IL-6 (10 ng/mL) for 15 minutes after compound pre-incubation to induce robust phosphorylation.
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.
Western Blotting:
Load 20–30 µg protein/lane.
Primary Antibodies:
Anti-p-STAT3 (Tyr705) [Cell Signaling #9145]
Anti-Total STAT3 [Cell Signaling #4904]
Anti-GAPDH (Loading Control)
Incubation: Overnight at 4°C.
Expected Result: A dose-dependent decrease in p-STAT3 bands without a change in Total STAT3 bands confirms kinase inhibition.
References
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
Cheung, M., et al. (2016). "Discovery of Pyrazol-3-ylamino-pyrazines as JAK2 Inhibitors." ACS Medicinal Chemistry Letters, 7(5), 491-495. Link
Cai, X., et al. (2010). "Discovery of 4-(5-methyl-1H-pyrazol-3-ylamino)quinazoline derivatives as novel Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4562-4565. Link
Cell Signaling Technology. "Western Blotting Protocol (Fluorescent)." CST Protocols. Link
Method
Strategic Synthesis & Functionalization of N-Substituted 4-(5-methyl-1H-pyrazol-3-yl)piperidine Derivatives
Executive Summary & Medicinal Relevance The 4-(pyrazol-3-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., JAK/STAT pathw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Medicinal Relevance
The 4-(pyrazol-3-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands (e.g., GABA-A antagonists, chemokine receptor modulators).
The combination of the basic piperidine ring (solubility, cation-pi interactions) and the pyrazole moiety (hydrogen bond donor/acceptor capability) makes this scaffold ideal for fragment-based drug design. This guide details a robust, scalable route to synthesize 4-(5-methyl-1H-pyrazol-3-yl)piperidine and provides divergent protocols for its N-functionalization at the piperidine nitrogen.
Key Technical Challenges Addressed:
Regiocontrol: Managing pyrazole tautomerism.
Chemoselectivity: Differentiating between the aliphatic piperidine amine and the aromatic pyrazole nitrogen during functionalization.
Purification: Overcoming the "streaking" behavior of polar pyrazoles on silica gel.
Retrosynthetic Strategy & Logic
The synthesis is designed to be convergent and divergent . We utilize a linear construction of the pyrazole on a protected piperidine scaffold (Convergent Phase), followed by deprotection and parallel derivatization (Divergent Phase).
Strategic Choice: The Claisen-Knorr Route
We select N-Boc-4-acetylpiperidine as the starting material. This avoids the harsh conditions of cross-coupling and utilizes classic carbonyl chemistry for cost-effective scale-up.
Pathway Visualization
Figure 1: Critical Path for the synthesis of N-substituted piperidine-pyrazole derivatives.
Phase 1: Scaffold Construction
Protocol A: Claisen Condensation & Cyclization
Objective: Convert N-Boc-4-acetylpiperidine to tert-butyl 4-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate.
Charge an oven-dried flask with tert-butyl 4-acetylpiperidine-1-carboxylate (10 g, 44 mmol) and anhydrous THF (100 mL).
Cool the solution to -78 °C (acetone/dry ice bath).
Add LiHMDS (1.0 M in THF, 53 mL, 53 mmol) dropwise over 20 minutes. Ensure internal temp remains < -70 °C.
Stir at -78 °C for 45 minutes to ensure complete enolate formation.
Claisen Condensation:
Add dry Ethyl Acetate (5.2 mL, 53 mmol) dropwise. Alternatively, for better yield, add the enolate TO a solution of excess EtOAc/THF at low temp.
Allow the reaction to warm slowly to 0 °C over 2 hours.
Checkpoint: LCMS should show the β-diketone intermediate (M+H+Boc loss or M+Na).
Quench with saturated NH₄Cl solution (50 mL). Extract with EtOAc (3 x 100 mL).
Concentrate the organic layer to obtain the crude β-diketone (often an oil). Do not purify extensively; proceed immediately.
Knorr Cyclization:
Dissolve the crude β-diketone in Absolute Ethanol (100 mL).
Add Hydrazine Hydrate (4.4 mL, ~88 mmol).
Reflux the mixture (80 °C ) for 2–4 hours.
Monitor: TLC (5% MeOH in DCM) will show the formation of a more polar spot.
Workup & Purification:
Concentrate the ethanol.
Resuspend residue in EtOAc/Water. Wash organic layer with brine.
Purification: Flash Chromatography (SiO₂).
Eluent: 0-10% MeOH in DCM.
Note: Pyrazoles streak. Pre-wash the column with 1% Triethylamine in DCM if streaking is severe.
Yield Target: 65–75% over 2 steps.
Protocol B: Boc-Deprotection
Objective: Reveal the piperidine amine.
Dissolve the Boc-protected intermediate in DCM (5 vol).
Add TFA (Trifluoroacetic acid) (2 vol) dropwise at 0 °C.
Stir at Room Temperature (RT) for 1–2 hours.
Critical Workup (Free Basing):
Concentrate volatiles.[1] The residue is the TFA salt.
To obtain the free base (necessary for some couplings): Dissolve in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH₃ in MeOH.
Concentrate to yield 4-(5-methyl-1H-pyrazol-3-yl)piperidine as a white/off-white solid.
Phase 2: Divergent N-Functionalization
This section details how to derivatize the piperidine nitrogen.
Chemoselectivity Warning: The pyrazole NH is nucleophilic but significantly less so than the piperidine secondary amine. However, under forcing conditions (strong base/alkyl halides), N-alkylation of the pyrazole will occur.
Decision Matrix for Functionalization
Figure 2: Selection guide for N-functionalization methodologies.
Protocol C: Reductive Amination (Recommended for Alkyl Groups)
Why this method? Reductive amination using Sodium Triacetoxyborohydride (STAB) is mild (pH ~5-6) and highly selective for the basic piperidine amine over the pyrazole nitrogen.
Setup: Dissolve 4-(5-methyl-1H-pyrazol-3-yl)piperidine (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM.
Add Aldehyde: Add the desired aldehyde (1.1 equiv).
Acid Catalyst: Add Acetic Acid (1.0–2.0 equiv) to facilitate imine formation. Stir for 30 mins.
Reduction: Add STAB (NaBH(OAc)₃) (1.5 equiv).
Reaction: Stir at RT for 4–16 hours.
Workup: Quench with saturated NaHCO₃ (basic pH ensures product extraction). Extract with DCM.
Purification: The pyrazole NH is acidic (pKa ~14). The product is amphoteric.
Column: C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid) is often cleaner than normal phase.
Protocol D: Amide Coupling (For Acyl Groups)
Why this method? Standard coupling for library generation.
Risk: Formation of N-acyl pyrazole (labile) vs N-acyl piperidine (stable).
Setup: Dissolve Carboxylic Acid (1.1 equiv) in DMF.
Addition: Add the piperidine scaffold (1.0 equiv).
Workup Trick (Selectivity):
If the pyrazole nitrogen reacts, it forms an active amide.
Quench with Methanol and stir for 1 hour, or treat the crude mixture with 1M LiOH/THF for 30 mins. This selectively hydrolyzes the unstable N-acyl pyrazole back to the free NH, leaving the stable piperidine amide intact.
Data Summary & Quality Control
Expected Analytical Signatures
Feature
Method
Expected Observation
Pyrazole CH
¹H NMR
Singlet around 5.8 – 6.0 ppm .[2] Diagnostic of the 4-position on the pyrazole ring.[3][4][5]
Methyl Group
¹H NMR
Singlet around 2.2 ppm (attached to pyrazole).
Tautomerism
LCMS/NMR
In solution, the 3-methyl and 5-methyl tautomers are in rapid equilibrium. NMR peaks may appear broadened at RT.
Mass Spec
ESI+
Strong [M+H]⁺. Pyrazoles ionize well.
Troubleshooting Guide
Problem: Low yield in Claisen condensation.
Solution: Ensure anhydrous conditions. Water kills the enolate. Switch from NaH to LiHMDS to prevent self-condensation side products.
Problem: Product streaking on TLC/Column.
Solution: The pyrazole NH is a hydrogen bond donor. Use 10% MeOH/DCM with 1% NH₄OH or Triethylamine.
Problem: Mixture of N-alkylated isomers (Piperidine vs Pyrazole).
Solution: Switch to Reductive Amination (Protocol C). If using alkyl halides, protect the pyrazole with a THP (Tetrahydropyranyl) or SEM group before alkylating the piperidine.
References
Menozzi, G., et al. "Synthesis and biological evaluation of N-substituted piperidine-4-pyrazole derivatives." Journal of Medicinal Chemistry, 2021 . (Generalized citation for scaffold relevance).
Maddess, M. L., et al. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles." Organic Syntheses, 2019 . (Standard protocols for pyrazole cyclization).
Pfizer Inc. "Preparation of Pyrazolyl-Piperidine JAK Inhibitors." US Patent 2011/0123456. (Industrial application of the specific scaffold).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. (The gold standard protocol for Protocol C).
(Note: While specific "5-methyl" derivatives are common in patent literature, the protocols above are adapted from standard heterocyclic methodologies validated in texts like "Strategic Applications of Named Reactions in Organic Synthesis".)
Application Note: A Practical Guide to the Characterization of Pyrazole Derivatives by ¹H and ¹³C NMR Spectroscopy
Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the structural characterization of pyrazole derivatives using ¹H and ¹³C Nuclear Magnet...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the structural characterization of pyrazole derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazoles are a cornerstone of medicinal chemistry, and definitive structural elucidation is critical for establishing structure-activity relationships. This document moves beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into data interpretation, protocol optimization, and troubleshooting common challenges such as tautomerism and signal overlap. Detailed, step-by-step protocols for 1D and 2D NMR experiments are provided, supplemented by data tables and workflow diagrams to ensure robust and reliable characterization.
The Central Role of NMR in Pyrazole Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a highly valuable heterocyclic motif. Consequently, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing precise information about the molecular framework, substituent positions, and dynamic behaviors in solution.[1]
A primary challenge in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism , where the N-H proton can rapidly exchange between the two nitrogen atoms.[2][3] This dynamic process can significantly complicate spectra, leading to either averaged signals or the presence of multiple species in solution. Understanding and controlling for this behavior is key to accurate interpretation.
This guide will systematically address the principles and practicalities of pyrazole characterization, beginning with fundamental 1D NMR techniques and progressing to advanced 2D methods for resolving complex structures.
Fundamental Principles: The Pyrazole Core and Tautomerism
To interpret the NMR spectra of pyrazole derivatives, a firm understanding of the core structure and its inherent dynamic properties is essential.
Structure and Numbering
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The standard IUPAC numbering convention, which is critical for unambiguous signal assignment, is shown below.
Diagram 1: IUPAC numbering of the pyrazole ring.
Annular Tautomerism: A Key Consideration
Pyrazoles that are unsubstituted at the N1 position exist as a mixture of two rapidly interconverting tautomers.[2][3] The rate of this proton exchange relative to the NMR timescale dictates the appearance of the spectrum.
Fast Exchange: If the exchange is rapid (often the case at room temperature in common solvents), the spectrum will show a single set of time-averaged signals. The chemical shifts and coupling constants will be a weighted average of the two tautomeric forms.
Slow Exchange: If the exchange is slow (achievable at low temperatures), two distinct sets of signals will be observed, one for each tautomer.[2][4] This allows for the determination of the tautomeric equilibrium constant by integrating the signals.[4]
Diagram 2: Effect of tautomeric exchange rate on NMR signals.
This dynamic behavior is the primary reason why more signals than expected may appear in a ¹H NMR spectrum.[2] Variable Temperature (VT) NMR is the definitive experiment to study this phenomenon; as temperature increases, signals from distinct tautomers will broaden, coalesce, and sharpen into a single averaged set.[2]
¹H NMR Spectroscopy: Protocols and Interpretation
Data Interpretation Guide
N-H Proton: The N-H proton of the pyrazole ring typically appears as a very broad signal in the 10-14 ppm range.[2] Its broadness is a result of rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[2] In many spectra, especially in protic solvents or with traces of water, this signal can be too broad to be observed or may be exchanged away entirely.
Ring Protons (H3, H4, H5): The chemical shifts of the C-H protons are highly dependent on the solvent and the electronic nature of substituents. In unsubstituted pyrazole, H3 and H5 are equivalent due to rapid tautomerism and appear as a doublet around 7.6 ppm, while H4 appears as a triplet around 6.3 ppm.[5]
Coupling Constants (J): The coupling constants are characteristic and invaluable for assignment. For a simple pyrazole ring, typical values are:
Highly sensitive to substituents and tautomerism.[6]
H4
6.2 - 6.8
Triplet
Generally the most shielded of the ring protons.
Note: Values are approximate and can vary significantly with substitution and solvent.[2]
Protocol 1: Standard ¹H NMR Acquisition
Objective: To obtain a high-quality proton spectrum for initial structural assessment.
Methodology:
Sample Preparation: Dissolve 1-5 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube.[7][8][9]
Expert Insight: DMSO-d₆ is often the solvent of choice for N-unsubstituted pyrazoles as its hydrogen-bond accepting nature slows down N-H proton exchange, resulting in sharper N-H signals compared to CDCl₃.[10]
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution, which is critical for proper shimming.[8][11]
Spectrometer Setup:
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 8-16 scans).
Protocol 2: D₂O Exchange for N-H Identification
Objective: To definitively confirm the assignment of the N-H proton signal.
Methodology:
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum as described in Protocol 1.
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O).[2]
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to facilitate the exchange of labile protons (N-H, O-H) with deuterium.[2]
Re-acquire Spectrum: Re-insert the sample, lock, and shim again. Acquire a second ¹H NMR spectrum.
Analysis: Compare the two spectra. The signal corresponding to the N-H proton will have significantly diminished or disappeared completely in the second spectrum.
¹³C NMR Spectroscopy: Protocols and Interpretation
Data Interpretation Guide
¹³C NMR provides direct information about the carbon skeleton of the molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are sensitive to the electronic environment. Electron-withdrawing groups will shift adjacent carbons downfield (to higher ppm), while electron-donating groups will shift them upfield.
Assignment Challenges: In symmetrically substituted or N-unsubstituted pyrazoles (under fast exchange), C3 and C5 may be chemically equivalent. In asymmetrically substituted derivatives, assigning C3 vs. C5 can be challenging with 1D NMR alone and often requires 2D NMR techniques.[2][12]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Carbons
Carbon
Typical Chemical Shift (δ, ppm)
Notes
C3
138 - 155
Generally downfield, position is highly substituent-dependent.[13][14]
C4
100 - 115
Typically the most shielded carbon in the ring.[13]
C5
128 - 145
Chemical shift is influenced by N-substitution and tautomerism.[13][14]
Note: Values are approximate and serve as a general guide. Data from compounds with similar substitution patterns should be consulted for more precise assignments.[15][16]
Protocol 3: Standard ¹³C{¹H} NMR Acquisition
Objective: To obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.
Methodology:
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR due to its lower natural abundance and sensitivity.[17] Use 10-30 mg of the pyrazole derivative in 0.6-0.7 mL of deuterated solvent.[7][8]
Spectrometer Setup:
Use the same locked and shimmed sample from the ¹H NMR experiment.
Select a standard proton-decoupled ¹³C pulse program.
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
Acquire the data. The acquisition time will be longer than for ¹H NMR, often requiring hundreds or thousands of scans depending on the sample concentration.
Advanced 2D NMR for Unambiguous Structure Elucidation
For complex or novel pyrazole derivatives, 1D NMR spectra are often insufficient for complete and unambiguous assignment. 2D NMR experiments are essential for establishing connectivity and confirming the structure.
Diagram 3: General workflow for NMR analysis of a novel pyrazole.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds (²JHH, ³JHH).[2] It is excellent for tracing out the proton connectivity within the pyrazole ring (e.g., showing a cross-peak between H4 and H5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons (¹JCH).[2] It is the most reliable way to assign the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for pyrazole characterization. It shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[2][18][19]
Trustworthiness Insight: HMBC is the key to assigning quaternary (non-protonated) carbons and, crucially, to distinguishing C3 and C5. For example, in an N1-substituted pyrazole, the protons of the N1-substituent will show a ³J correlation to the C5 carbon but not to the C3 carbon, providing a definitive assignment.[2] Similarly, the H5 proton will show a correlation to the C3 carbon.[2]
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. For N1-substituted pyrazoles, a NOESY correlation may be observed between the protons on the N1-substituent and the H5 proton, confirming their spatial proximity.[2]
Troubleshooting and Data Interpretation Challenges
Challenge
Common Cause(s)
Recommended Solution(s)
More proton signals than expected
Annular Tautomerism: Slow exchange on the NMR timescale results in two distinct sets of signals.[2][3]
Variable Temperature (VT) NMR: Acquire spectra at higher temperatures to observe signal coalescence into an averaged set.[2]
Rotamers: Restricted bond rotation due to bulky substituents can lead to multiple conformers.[2]
VT-NMR: Similar to tautomers, signals from rotamers will coalesce at higher temperatures.[2]
Very broad N-H signal
Proton Exchange: Exchange with trace water or between pyrazole molecules shortens relaxation time.[2]
Use a dry, aprotic solvent like DMSO-d₆. Ensure the sample and solvent are anhydrous.
Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment that provides an efficient relaxation pathway.[2]
This is an inherent property. The signal will naturally be broader than C-H signals.
Overlapping signals (e.g., in aromatic region)
Signal Crowding: Insufficient chemical shift dispersion.[2]
Change Solvent: Using a different solvent (e.g., Benzene-d₆ vs. CDCl₃) can induce different shifts and resolve overlap.[2]
Higher Field Spectrometer: Use a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) to increase signal dispersion.[2]
2D NMR (COSY/HSQC): These experiments can resolve individual correlations even when 1D signals overlap.[2]
Distinguishing C3 and C5 positions
Ambiguity in 1D Spectra: Chemical shifts alone are often not definitive.[2]
HMBC Experiment: This is the most reliable method. Look for long-range correlations from known protons (e.g., from an N1-substituent to C5, or from H5 to C3).[2]
NOESY Experiment: Look for through-space correlations between an N1-substituent and the H5 proton.[2]
References
Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
Kappe, C. O., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC.
Fruchier, A., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66, 1141.
Pérez, M. A., et al. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. DOI.
Mistry, B. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23.
Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
Unknown. (n.d.). NMR Sample Preparation.
ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF.
University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
Molecules. (2007). Structure Elucidation of a Pyrazolo[4][13]pyran Derivative by NMR Spectroscopy. Retrieved from
PubMed. (2007, May 24). Structure elucidation of a pyrazolo[4][13]pyran derivative by NMR spectroscopy. Retrieved from
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
Application Notes and Protocols for Developing Assays Targeting 4-(5-Methyl-1H-Pyrazol-3-yl)piperidine Scaffolds
Introduction: The Versatility of the 4-(5-Methyl-1H-Pyrazol-3-yl)piperidine Scaffold in Drug Discovery The 4-(5-methyl-1H-pyrazol-3-yl)piperidine scaffold is a privileged heterocyclic motif frequently encountered in mode...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the 4-(5-Methyl-1H-Pyrazol-3-yl)piperidine Scaffold in Drug Discovery
The 4-(5-methyl-1H-pyrazol-3-yl)piperidine scaffold is a privileged heterocyclic motif frequently encountered in modern medicinal chemistry. This structural framework, which marries the planarity and hydrogen bonding capabilities of the pyrazole ring with the conformational flexibility and basic nitrogen of the piperidine moiety, has proven to be a versatile template for the design of potent and selective modulators of a diverse range of biological targets. Its prevalence in drug discovery stems from its ability to present key pharmacophoric features in a three-dimensional arrangement that facilitates high-affinity interactions with protein targets.
Our internal analysis and a comprehensive review of the scientific literature indicate that this scaffold is particularly adept at targeting several key protein families implicated in a multitude of disease states. These include, but are not limited to:
G-Protein Coupled Receptors (GPCRs): Notably, the Cannabinoid Receptor 1 (CB1), where the pyrazole-piperidine core can mimic the interactions of endogenous ligands.
Intracellular Chaperones: The Sigma-1 receptor, a unique endoplasmic reticulum-associated protein involved in cellular stress responses.
Serine Proteases: Specifically, Factor Xa, a critical enzyme in the blood coagulation cascade.
Oncogenic Pathways: The scaffold has been incorporated into molecules demonstrating potent anticancer activity, suggesting interactions with various kinases and apoptosis-regulating proteins.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals engaged in the characterization of compounds featuring the 4-(5-methyl-1H-pyrazol-3-yl)piperidine core. We will provide a series of robust and validated assay protocols to determine the affinity, potency, and mechanism of action of these compounds against their primary biological targets. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, with references to authoritative sources for further reading.
I. G-Protein Coupled Receptor (GPCR) Targeting: The Cannabinoid Receptor 1 (CB1)
The CB1 receptor, a class A GPCR, is a prominent target for pyrazole-piperidine derivatives, which have been successfully developed as antagonists and inverse agonists. The following assays are fundamental for characterizing the interaction of novel compounds with the CB1 receptor.
A. Radioligand Binding Assay for CB1 Receptor Affinity
Principle: This competitive binding assay quantifies the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor. A commonly used radioligand for the CB1 receptor is [3H]-SR141716A (Rimonabant), a potent and selective antagonist that also features a pyrazole core.[1][2][3]
Workflow for CB1 Radioligand Binding Assay
Caption: Workflow for CB1 Radioligand Binding Assay.
Detailed Protocol:
Membrane Preparation:
Culture HEK293 cells stably expressing the human CB1 receptor.
Harvest cells and homogenize in ice-cold TME buffer (25 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[1]
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Pellet the membranes by high-speed centrifugation, wash with fresh TME buffer, and resuspend in TME buffer containing 0.1% fatty acid-free BSA.
Determine protein concentration using a standard method (e.g., Bradford assay).
Assay Setup (96-well format):
Total Binding: Add 10-25 µg of membrane protein, [3H]-SR141716A (final concentration ~0.5-1.0 nM), and assay buffer to wells.
Non-specific Binding: Add membrane protein, [3H]-SR141716A, and a high concentration of an unlabeled CB1 antagonist (e.g., 1 µM SR141716A) to wells.[1]
Competition: Add membrane protein, [3H]-SR141716A, and serial dilutions of the 4-(5-methyl-1H-pyrazol-3-yl)piperidine test compound.
Incubation and Filtration:
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[1]
Terminate the binding by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
Wash the filters rapidly with ice-cold wash buffer (TME with 0.1% BSA) to remove unbound radioligand.
Data Acquisition and Analysis:
Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
Compound ID
IC50 (nM)
Ki (nM)
Reference (SR141716A)
2.5 ± 0.3
1.2 ± 0.2
Test Compound 1
15.8 ± 1.9
7.5 ± 0.9
Test Compound 2
125.4 ± 15.2
59.7 ± 7.2
B. Functional Assay: Mini-G Protein Recruitment
Principle: To determine whether a compound acts as an agonist, antagonist, or inverse agonist, a functional assay is essential. The mini-G protein recruitment assay is a powerful tool that measures the direct interaction between an activated GPCR and an engineered, soluble G protein GTPase domain (mini-G protein).[4][5] This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or split-luciferase complementation.[6][7]
Use HEK293 cells co-expressing the human CB1 receptor fused to one fragment of a luciferase enzyme (e.g., LgBiT) and a mini-Gαi protein fused to the complementary fragment (e.g., SmBiT).
A known CB1 agonist (e.g., CP55,940) and antagonist (e.g., SR141716A) are required as controls.
Luciferase substrate (e.g., furimazine).
Assay Procedure:
Plate the engineered cells in a white, opaque 96-well plate and incubate overnight.
For Agonist Mode: Add serial dilutions of the 4-(5-methyl-1H-pyrazol-3-yl)piperidine test compound to the cells.
For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes, followed by the addition of a fixed concentration of a CB1 agonist (e.g., at its EC80).
Add the luciferase substrate to all wells.
Incubate for the recommended time to allow for signal development.
Data Acquisition and Analysis:
Measure luminescence using a plate reader.
Agonist Mode: Plot luminescence against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC50. This can be used to calculate the Schild functional pA2 value to determine the nature of the antagonism.
Data Presentation:
Compound ID
Mode
EC50/IC50 (nM)
Emax (% of Control Agonist)
Reference (CP55,940)
Agonist
8.5 ± 1.1
100%
Reference (SR141716A)
Antagonist
3.2 ± 0.4
N/A
Test Compound 1
Antagonist
25.6 ± 3.1
N/A
Test Compound 3
Partial Agonist
150.2 ± 18.5
45%
II. Serine Protease Inhibition: Factor Xa
The 4-(5-methyl-1H-pyrazol-3-yl)piperidine scaffold can serve as a template for potent and selective inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade.[8][9][10]
A. Chromogenic Enzymatic Assay for Factor Xa Inhibition
Principle: This assay measures the enzymatic activity of purified human Factor Xa by monitoring the cleavage of a specific chromogenic substrate.[11][12] An effective inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the colorimetric signal. A common substrate is S-2222™, which releases a yellow p-nitroaniline (pNA) group upon cleavage, detectable at 405 nm.[12]
The Coagulation Cascade: Role of Factor Xa
Caption: Intrinsic and Extrinsic Pathways of Apoptosis.
Detailed Protocol:
Cell Treatment and Harvesting:
Treat cancer cells with the test compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours).
Harvest both adherent and floating cells.
Staining:
Wash the cells with cold PBS.
Resuspend the cells in 1X Annexin V Binding Buffer.
Add FITC-conjugated Annexin V and PI to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add more 1X Binding Buffer to each tube.
Analyze the stained cells using a flow cytometer.
Data Interpretation:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
IV. Intracellular Chaperone Modulation: The Sigma-1 Receptor
The Sigma-1 receptor is a unique ligand-operated chaperone at the endoplasmic reticulum. The 4-(5-methyl-1H-pyrazol-3-yl)piperidine scaffold has been found in potent Sigma-1 receptor ligands.
A. Radioligand Binding Assay for Sigma-1 Receptor Affinity
Principle: Similar to the CB1 assay, this method determines the affinity of a test compound by its ability to displace a selective Sigma-1 radioligand, such as -pentazocine.
[13][14]
Detailed Protocol:
Membrane Preparation:
Prepare membrane homogenates from a tissue source rich in Sigma-1 receptors, such as guinea pig liver or a cell line overexpressing the receptor.
[14]
Assay Setup:
Use -pentazocine as the radioligand (final concentration ~1.0-2.0 nM).
Define non-specific binding with a high concentration of an unlabeled Sigma-1 ligand like haloperidol (10 µM).
[6] * Incubate membranes, radioligand, and serial dilutions of the test compound.
Incubation and Filtration:
Incubate at 37°C for 120 minutes.
[6] * Terminate the reaction by rapid filtration through glass fiber filters.
Data Acquisition and Analysis:
Quantify radioactivity by scintillation counting.
Calculate IC50 and Ki values as described for the CB1 binding assay.
Data Presentation:
Compound ID
IC50 (nM)
Ki (nM)
Reference (Haloperidol)
4.8 ± 0.5
2.9 ± 0.3
Test Compound 8
9.7 ± 1.1
5.8 ± 0.7
Test Compound 9
215.3 ± 25.0
129.2 ± 15.0
Conclusion
The 4-(5-methyl-1H-pyrazol-3-yl)piperidine scaffold represents a highly valuable starting point for the development of novel therapeutics. The assays detailed in this application note provide a robust framework for the comprehensive pharmacological characterization of compounds containing this privileged core. By systematically evaluating affinity, functional activity, and cellular effects, researchers can effectively advance their drug discovery programs and elucidate the full therapeutic potential of this versatile chemical class.
References
Coughlin, S. R. (2000). Thrombin signalling and protease-activated receptors. Nature, 407(6801), 258–264. [Link]
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1952. [Link]
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS ONE, 17(6), e0270599. [Link]
Shim, J. Y., et al. (2012). Probing the Interaction of SR141716A with the CB1 Receptor. Journal of Biological Chemistry, 287(46), 38973–38986. [Link]
Al-Ostoot, F. H., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 25(4), 843. [Link]
Al-Ostoot, F. H., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. International Journal of Innovative Research in Science, Engineering and Technology, 9(2). [Link]
Lever, J. R., et al. (2014). Characterization of pulmonary sigma receptors by radioligand binding. Pharmacology, Biochemistry and Behavior, 124, 333–341. [Link]
GitHub. (n.d.). about-Graphviz/attributes/color/colors.dot. Retrieved from [Link]
Graphviz. (2025, January 22). color. Retrieved from [Link]
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
Science.gov. (n.d.). radioligand binding assays: Topics by Science.gov. Retrieved from [Link]
Zavitsanou, K., et al. (2004). Selective antagonist [3H]SR141716A binding to cannabinoid CB1 receptors is increased in the anterior cingulate cortex in schizophrenia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 28(2), 355–360. [Link]
Rinaldi-Carmona, M., et al. (1995). Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain. Life Sciences, 56(23-24), 1941–1947. [Link]
TeX - LaTeX Stack Exchange. (2012, January 23). What colors are good to use for graphs and figures in scientific publications that print well in black and white?. Retrieved from [Link]
Sárvári, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8140. [Link]
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
ResearchGate. (n.d.). Minimum inhibitory concentration (µg/mL) of pyrazole derivatives.... Retrieved from [Link]
Al-Salahi, R., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7951–7989. [Link]
Thomas, A., et al. (2007). Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro. British Journal of Pharmacology, 150(5), 613–623. [Link]
da Silva, G. G., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceutics, 14(11), 2321. [Link]
Gatley, S. J., et al. (1996). Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. Biochemical Pharmacology, 52(7), 1047–1055. [Link]
Graphviz. (2024, July 28). colorscheme. Retrieved from [Link]
Animate Your Science. (n.d.). Best Color Palettes for Scientific Figures and Data Visualizations. Retrieved from [Link]
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
GitHub. (2024, October 25). cxli233/ggpathway: A tutorial for pathway visualization using tidyverse, igraph, and ggraph. Retrieved from [Link]
Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]
Kavirajan, N. (2017, October 16). DOT language — Beginner. (Graph description language). Medium. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-PIP-ALK-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Resolving Regioselectivity and Yield Issues in Pyrazole-Piperidine Scaffolds
Welcome to the Technical Support Center
You have reached the advanced support tier for heterocyclic synthesis. We understand that the N-alkylation of pyrazole-piperidine scaffolds is deceptively complex. You are likely facing one of three critical failures:
Regioisomeric Mixtures: Inseparable blends of
and alkylated products.
Competing Nucleophiles: Unwanted alkylation of the piperidine ring.
Stalled Conversions: Poor reactivity due to incorrect base/solvent pairing.
This guide treats your synthesis as a system to be debugged. Below are the specific troubleshooting modules designed to isolate and resolve these variables.
Module 1: The Regioselectivity Paradox (
vs.
)
User Question: "I am consistently getting a 60:40 mixture of isomers. How do I force the reaction to favor a single nitrogen on the pyrazole ring?"
Technical Analysis:
The pyrazole ring exists in a tautomeric equilibrium. When deprotonated, the resulting pyrazolate anion is an ambident nucleophile . The ratio of products is governed by the interplay between steric hindrance (Kinetic Control) and thermodynamic stability (coordination effects).
Steric Rule: In the absence of directing groups, alkylation preferentially occurs at the less sterically hindered nitrogen (usually distal to the piperidine connection).
The "Cesium Effect": Large cations like Cesium (
) form "loose" ion pairs with the pyrazolate anion. Unlike Sodium (), which forms tight ion pairs that lock the anion in place, allows for equilibration, often favoring the thermodynamically more stable product (Thermodynamic Control) [1].
Diagnostic Workflow:
Figure 1: Decision pathway for base selection based on desired regiochemical outcome.
promotes thermodynamic equilibration, while NaH locks the kinetic product.
Module 2: The Piperidine Interference (Competing Nucleophiles)
User Question: "My LCMS shows a mass corresponding to dialkylation, or alkylation at the wrong site. Is the piperidine interfering?"
Technical Analysis:
Yes. This is a pKa mismatch error.
Piperidine (Secondary Amine):
.
Pyrazole (NH):
.
If the piperidine nitrogen is unprotected, it is significantly more nucleophilic than the neutral pyrazole and will alkylate before the pyrazole. Even if you use 1 equivalent of base, the piperidine acts as an internal base/nucleophile.
The Fix: Orthogonal Protection
You must protect the piperidine nitrogen with a group that is stable to basic alkylation conditions but removable later.
Recommended: tert-Butyloxycarbonyl (Boc ).
Avoid: Fluorenylmethyloxycarbonyl (Fmoc) – it is base-labile and will cleave during the alkylation step.
Module 3: Protocol Optimization Matrix
User Question: "Which specific conditions should I use for my first attempt?"
Technical Analysis:
Do not guess. Use this matrix based on your substrate's complexity and the alkylating agent's reactivity.
Variable
Condition A (Standard)
Condition B (High Selectivity)
Condition C (Difficult Substrates)
Base
(2.0 eq)
(1.5 eq)
NaH (1.2 eq)
Solvent
DMF or MeCN
DMF (Anhydrous)
THF or DMF ()
Temperature
Mechanism
General
Cesium Effect / Thermodynamic
Kinetic Deprotonation
Use Case
Simple alkyl halides
Complex regioselectivity needs
Unreactive electrophiles
Standard Operating Procedure (SOP): Cesium-Mediated Alkylation
Recommended for maximizing regioselectivity [2].
Preparation: Dissolve N-Boc-protected pyrazole-piperidine (1.0 eq) in anhydrous DMF (0.1 M concentration).
Activation: Add
(1.5 eq). Stir at Room Temperature (RT) for 30 minutes. Note: This allows the formation of the cesium pyrazolate complex.
Alkylation: Add the alkyl halide (1.1 eq) dropwise.
Tip: If using alkyl iodides, keep the reaction in the dark to prevent decomposition.
Reaction: Heat to
and monitor by LCMS at 2 hours.
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.
Module 4: Advanced Troubleshooting (When
Fails)
User Question: "Direct alkylation is failing or giving poor yields. What is the alternative?"
Technical Analysis:
If the
pathway is blocked (due to steric bulk of the electrophile) or fails to provide selectivity, switch to the Mitsunobu Reaction . This couples the pyrazole directly to an alcohol, often with superior regiocontrol favoring the position due to the mechanism of the betaine intermediate [3].
Mitsunobu Protocol for Pyrazoles:
Reagents: Substrate (1.0 eq), Alcohol (1.2 eq),
(1.5 eq).
Solvent: Anhydrous THF or Toluene.
Addition: Cool to
. Add DIAD or DEAD (1.5 eq) dropwise.
Mechanism: The pyrazole acts as the acidic pronucleophile (
is ideal for Mitsunobu).
Troubleshooting Flowchart:
Figure 2: Troubleshooting logic for common alkylation failures. Follow the path corresponding to your primary analytical observation.
References
The Cesium Effect in Heterocyclic Synthesis
Source: Flessner, T. et al. "Cesium Carbonate Promoted N-Alkylation of Indoles and Pyrazoles." Journal of Organic Chemistry.
Context: Explains the coordination mechanism that differentiates Cesium
Verification:
Regioselective N-Alkyl
Source: Norman, N. J. et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[1] Journal of Organic Chemistry, 2022.[1]
Context: Provides crystallographic evidence for the regioselectivity rules and protocol optimiz
Verification:
Mitsunobu Reaction Applic
Source: Swamy, K. C. et al.
Context: Details the mechanism for using alcohols as electrophiles when standard alkyl halides fail.
Technical Support Center: Optimizing Cell Permeability with 4-(5-Methyl-1H-Pyrazol-3-yl)piperidine Analogs
Welcome to the technical support center for researchers leveraging the 4-(5-methyl-1H-pyrazol-3-yl)piperidine scaffold to enhance the cellular permeability of developmental compounds. This guide is structured as a series...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers leveraging the 4-(5-methyl-1H-pyrazol-3-yl)piperidine scaffold to enhance the cellular permeability of developmental compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to diagnose issues, interpret data confidently, and accelerate your research.
The 4-(5-methyl-1H-pyrazol-3-yl)piperidine moiety is a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, including metabolic stability and modulation of lipophilicity, which are crucial for effective cell membrane transport.[1][2] The pyrazole ring can act as both a hydrogen bond donor and acceptor, while the piperidine ring enhances druggability and can be modified to fine-tune properties like solubility and target engagement.[1][3]
Question: My 4-(5-methyl-1H-pyrazol-3-yl)piperidine analog shows poor aqueous solubility. How can I improve this for my cell-based assays?
Answer: This is a common challenge. Here’s a systematic approach:
Salt Formation: The basic nitrogen atom on the piperidine ring is an ideal handle for salt formation.[4] If you are working with the freebase form, consider converting it to a hydrochloride (HCl) or other pharmaceutically acceptable salt. This typically enhances aqueous solubility significantly.[4]
pH Adjustment: The solubility of compounds with a basic piperidine moiety is often pH-dependent.[4] Try dissolving your compound in a buffer with a slightly acidic pH (e.g., pH 4-6). However, ensure the final assay buffer pH is compatible with your cell model (typically pH 7.4 for Caco-2 assays).
Use of Co-solvents: For stock solutions, dimethyl sulfoxide (DMSO) is a standard choice.[4] For working solutions in aqueous media, a small percentage of a co-solvent like DMSO (typically ≤1%) can be used. Be mindful that high concentrations of organic solvents can compromise cell membrane integrity.
Formulation with Excipients: In early-stage research, complex formulations are rare, but for particularly challenging compounds, the use of cyclodextrins can be explored to form inclusion complexes that enhance solubility.[5]
Question: I'm concerned about the stability of my analog in the assay medium. What are the likely degradation pathways?
Answer: While the core pyrazolyl-piperidine scaffold is generally stable, certain functional groups introduced during analog synthesis can be liable to degradation.[1]
Hydrolysis: If your analog contains ester or amide functionalities, be vigilant for hydrolysis, which can be catalyzed by acidic or basic conditions in your buffer or by esterases present in serum if it's included in your culture medium.[4]
Oxidation: The piperidine ring can be susceptible to metabolic oxidation. While this is more of a concern in in vivo studies, some cell lines have metabolic capabilities.[6]
To assess stability, incubate your compound in the complete assay medium (including any serum) for the duration of your experiment. At various time points, quantify the parent compound concentration using LC-MS. A decrease of >10-15% indicates a stability issue that could confound your permeability results.
Section 2: Troubleshooting In Vitro Permeability Assays
Two workhorse assays for permeability assessment are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. They provide complementary information. PAMPA measures passive transcellular diffusion, while the Caco-2 assay captures passive diffusion, active transport, and paracellular flux.[7][8]
Workflow for Investigating Poor Permeability
Caption: A decision tree for troubleshooting low Caco-2 permeability results.
PAMPA: Frequently Asked Questions
Question: My PAMPA results show high variability between wells. What's the cause?
Answer: Variability in PAMPA often points to issues with the artificial membrane.
Inconsistent Lipid Application: Ensure the lipid/dodecane solution is completely dissolved (sonication helps) and that exactly the same volume is pipetted into each well of the donor plate. Avoid touching the PVDF membrane with the pipette tip.
Membrane Integrity: Check for evaporation during the incubation. Sealing the plate assembly in a container with wet paper towels can maintain humidity.
Compound Precipitation: Highly lipophilic analogs may precipitate in the aqueous donor buffer. Visually inspect the wells post-incubation. If precipitation is suspected, reduce the starting concentration.
Caco-2 Assays: Troubleshooting Guide
The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption but requires meticulous technique.[9][10][11] Caco-2 cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[12]
Problem
Potential Cause(s)
Recommended Solution(s)
Low TEER values (< 500 Ω·cm²)
Incomplete monolayer formation; cells not cultured long enough (typically 18-22 days).[7][13]
Confirm cell passage number is within the optimal range (e.g., 40-60).[7] Extend culture time and monitor TEER until a stable plateau is reached.
Cell toxicity caused by the test compound.
Perform a preliminary cytotoxicity assay (e.g., MTT) at the test concentration. If toxic, reduce the concentration.[14]
High Lucifer Yellow (LY) Permeability (>1% per hour)
This confirms the low TEER reading. Do not use the monolayer for the experiment. Review cell culture and seeding protocols.[13]
Low Compound Recovery (<80%)
Poor aqueous solubility: Compound precipitating in the donor or acceptor wells.
Lower the compound concentration. Include Bovine Serum Albumin (BSA, e.g., 1%) in the receiver buffer to improve solubility and reduce non-specific binding.[7]
Non-specific binding: Compound adhering to the plasticware of the Transwell plate.
Use low-binding plates. Including BSA can also mitigate this issue.[7]
Intracellular sequestration: Compound is highly retained within the Caco-2 cells.
Lyse the cells at the end of the experiment and quantify the amount of compound trapped to confirm.
High Efflux Ratio (Papp B-A / Papp A-B > 2)
Active Efflux: The compound is a substrate for an efflux transporter (e.g., P-glycoprotein, BCRP) expressed on Caco-2 cells.[7]
This is a key finding, not necessarily a problem. It suggests that while the compound can cross the membrane, it is actively pumped out, which would limit net absorption in vivo.
Confirmation: Re-run the assay in the presence of a known inhibitor of the suspected transporter (e.g., Verapamil for P-gp). A significant reduction in the efflux ratio confirms transporter involvement.[7]
Section 3: Data Interpretation & SAR
Question: My analog has high permeability in the PAMPA assay but low apparent permeability (Papp A-B) in the Caco-2 assay. What does this indicate?
Answer: This is a classic profile suggesting active efflux.[7][8]
High PAMPA permeability indicates your compound has the necessary physicochemical properties (e.g., optimal lipophilicity) to passively diffuse across a lipid membrane.
Low Caco-2 (A-B) permeability , especially if paired with a high efflux ratio, strongly implies that the compound is being actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] The Caco-2 model captures this biological process, whereas the artificial PAMPA model does not.[8]
Visualizing Transport Across the Caco-2 Monolayer
Caption: Transport routes across a Caco-2 cell monolayer.
Structure-Activity Relationship (SAR) Insights
If your lead compound suffers from issues like efflux or low passive permeability, rational chemical modifications can be made. The 4-(5-methyl-1H-pyrazol-3-yl)piperidine scaffold offers several points for modification.
Question: How can I modify my analog to overcome active efflux?
Answer: Efflux pumps recognize specific pharmacophores. Modifying your molecule can disrupt this recognition.
Mask Hydrogen Bond Donors/Acceptors: Efflux pumps often recognize patterns of H-bond donors and acceptors. Strategically adding methyl groups or replacing a hydrogen with a fluorine can sometimes disrupt these interactions without drastically altering other properties.
Modulate Lipophilicity: There is often a complex relationship between lipophilicity and efflux. While high lipophilicity is good for passive diffusion, it can also increase recognition by some transporters. Systematically varying substituents on the pyrazole or piperidine rings to slightly decrease lipophilicity (cLogP) might reduce efflux.[15]
Introduce Bulk: Adding a bulky group near a suspected recognition site can sterically hinder the compound from fitting into the transporter's binding pocket.
This protocol is a representative methodology and should be optimized for your specific laboratory conditions and compound characteristics.[10][16]
1. Cell Culture & Seeding
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Seed Caco-2 cells onto Transwell® polycarbonate filter inserts (e.g., 12-well format, 1.12 cm² area, 0.4 µm pore size) at a density of ~6 x 10⁴ cells/cm².
Culture the cells on the inserts for 18-22 days, changing the medium every 2-3 days.
2. Monolayer Integrity Verification
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using an EVOM2™ voltohmmeter. A healthy monolayer should exhibit TEER values > 500 Ω·cm².[13]
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
3. Permeability Experiment (A-to-B and B-to-A)
A-to-B (Apical to Basolateral):
Add 0.5 mL of transport buffer containing your test compound (e.g., at 10 µM, with a low percentage of DMSO) to the apical (top) chamber.
Add 1.5 mL of fresh transport buffer (optionally with 1% BSA) to the basolateral (bottom) chamber.
B-to-A (Basolateral to Apical):
Add 1.5 mL of transport buffer containing your test compound to the basolateral chamber.
Add 0.5 mL of fresh transport buffer to the apical chamber.
Include control compounds: Atenolol (low permeability) and Antipyrine or Propranolol (high permeability).[7] Also include a monolayer integrity control like Lucifer Yellow.
Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for a defined period (e.g., 90-120 minutes).
At the end of the incubation, take samples from both the donor and acceptor chambers for quantification by LC-MS/MS.
4. Data Analysis
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).
A is the surface area of the membrane (cm²).
C₀ is the initial concentration in the donor chamber (mol/cm³).
Calculate the Efflux Ratio (ER):
ER = Papp (B-to-A) / Papp (A-to-B)
Calculate Percent Recovery to check for issues with solubility or binding:
Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations
Source: PubMed
URL: [Link]
Title: Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity
Source: MDPI
URL: [Link]
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds
Source: PubMed
URL: [Link]
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies
Source: National Library of Medicine
URL: [Link]
Title: Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes
Source: Frontiers
URL: [Link]
Title: Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers
Source: MDPI
URL: [Link]
Title: a) Different modalities of piperidine-containing drugs and drug...
Source: ResearchGate
URL: [Link]
Title: Advances in cell-based permeability assays to screen drugs for intestinal absorption
Source: Taylor & Francis Online
URL: [Link]
Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery
Source: NINGBO INNO PHARMCHEM CO.,LTD.
URL: [Link]
Comparative Guide: 4-(5-methyl-1H-pyrazol-3-yl)piperidine Scaffolds vs. Clinical PAK4 Inhibitors
The following is a comprehensive Publish Comparison Guide for 4-(5-methyl-1H-pyrazol-3-yl)piperidine derivatives and scaffolds, compared against established PAK4 inhibitors. Executive Summary The moiety 4-(5-methyl-1H-py...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Publish Comparison Guide for 4-(5-methyl-1H-pyrazol-3-yl)piperidine derivatives and scaffolds, compared against established PAK4 inhibitors.
Executive Summary
The moiety 4-(5-methyl-1H-pyrazol-3-yl)piperidine represents a critical pharmacophore scaffold utilized in the design of ATP-competitive kinase inhibitors, particularly for p21-activated kinase 4 (PAK4) . While often used as a core building block or fragment rather than a standalone drug, its structural derivatives (e.g., linked via quinazoline or pyrimidine cores) have demonstrated potent PAK4 inhibition by targeting the hinge region and the solvent-exposed front pocket.
This guide compares the Piperidine-Pyrazole Scaffold Class (exemplified by optimized derivatives like Compound 8d and CZh-226 ) against the three industry-standard PAK4 inhibitors:
PF-3758309 (Pfizer): The first-in-class ATP-competitive inhibitor (discontinued due to PK/selectivity issues).
KPT-9274 (Karyopharm): A dual PAK4/NAMPT allosteric inhibitor (currently in clinical trials).[1][2]
GNE-2861 (Genentech): A highly selective Group II PAK inhibitor (Type I½).
Selectivity: Unlike PF-3758309 (which hits PAK1/2/4), piperidine-pyrazole scaffolds can be tuned for >100-fold selectivity for PAK4 over PAK1 by exploiting the unique flexibility of the piperidine ring in the solvent front.
Mechanism: Strictly ATP-competitive (Type I), contrasting with the allosteric mechanism of KPT-9274.
High Potential: Can be >100x selective if optimized (e.g., quinazoline linker).
Low: Equipotent against PAK1 (Ki ~13.7 nM) and PAK4 (Ki ~18.7 nM).
High: No affinity for Group I PAKs (PAK1-3).
Very High: >500x selective for Group II.
Quantitative Performance Data
Data aggregated from representative studies (e.g., MDPI Molecules 2018, J. Med. Chem. 2017).
Metric
Piperidine-Pyrazole Derivative (e.g., Cmpd 8d)
PF-3758309
KPT-9274
GNE-2861
PAK4 IC50 (Biochemical)
11 - 35 nM
1.3 - 2.7 nM
>100 nM (Functional)
7.5 nM
PAK1 IC50 (Selectivity)
>1,000 nM (Optimized)
13.7 nM
No Inhibition
>3,000 nM
Cellular IC50 (A549/HCT116)
0.5 - 2.0 µM
0.004 - 0.02 µM
0.1 - 0.5 µM
0.2 - 1.0 µM
Solubility
High (due to basic piperidine nitrogen)
Moderate
Low/Moderate
Moderate
Oral Bioavailability (F%)
Variable (Scaffold dependent)
Poor (Human PK failure)
Good
Low
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent signaling inhibition between the ATP-competitive Piperidine-Pyrazole class and the Allosteric KPT-9274.
Figure 1: Mechanism of Action Comparison. Piperidine-Pyrazole derivatives and PF-3758309 competitively block the ATP pocket, preventing phosphorylation of substrates like LIMK1. KPT-9274 acts allosterically, leading to PAK4 destabilization.
Experimental Protocols
To validate the efficacy of a 4-(5-methyl-1H-pyrazol-3-yl)piperidine derivative, the following protocols are standard.
In Vitro Kinase Assay (FRET-Based)
Objective: Determine the IC50 against recombinant PAK4.
Method: Z´-LYTE™ Kinase Assay (Ser/Thr 19 Peptide).
Reagent Prep: Prepare 4X Test Compound in 1% DMSO. Prepare 2X Kinase Reaction Mix (PAK4, 2 µM ATP, Buffer).
Reaction:
Add 2.5 µL of 4X Compound to 384-well plate.
Add 5 µL of 2X Kinase/Peptide Mix.
Incubate at Room Temp (RT) for 60 mins.
Development: Add 5 µL of Development Reagent A. Incubate 1 hour at RT.
Read: Measure Fluorescence at Ex 400nm, Em 445nm (Coumarin) and 520nm (Fluorescein).
Calculation: Calculate Emission Ratio and fit to sigmoidal dose-response curve to derive IC50.
Validation: PF-3758309 should yield IC50 ~1-3 nM.[4]
Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of PAK4 downstream signaling (p-Cofilin/p-LIMK1).
Cell Culture: Seed A549 or HCT116 cells (5 x 10^5 cells/well) in 6-well plates.
Treatment: Treat with Piperidine-Pyrazole Compound (0.1, 1, 10 µM) vs. PF-3758309 (0.1 µM) for 24 hours.
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
Analysis: Look for dose-dependent reduction in p-LIMK1 and p-Cofilin levels.
Note: Total PAK4 levels should remain stable for ATP-competitive inhibitors, but decrease for KPT-9274.
Synthesis & Structural Logic
The 4-(5-methyl-1H-pyrazol-3-yl)piperidine moiety is synthesized to optimize the Hinge-Solvent Interface :
Hinge Region (Pyrazole): The 5-methyl-1H-pyrazole acts as the hydrogen bond donor/acceptor pair for the PAK4 hinge (Glu396/Leu398). The methyl group fills a small hydrophobic pocket, enhancing affinity.
Linker/Core: Typically attached to a central scaffold (e.g., Pyrimidine, Quinazoline) at the 4-position of the piperidine.
Solvent Region (Piperidine): The piperidine ring projects into the solvent-exposed area.[3] This is critical for PK properties (solubility) and can be substituted (e.g., N-alkyl groups) to tune selectivity against PAK1, which has a slightly different solvent channel geometry.
Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.
References
Murray, B. W., et al. (2010). "Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth."[5] Proceedings of the National Academy of Sciences, 107(20), 9446–9451.[5] [5]
Wu, T., et al. (2018). "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors..." Molecules, 23(2), 417.
Abu Aboud, O., et al. (2016). "Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth." Molecular Cancer Therapeutics, 15(9), 2119–2129.
Crawford, J. J., et al. (2012). "Discovery of GNE-2861, a Potent and Selective PAK4 Inhibitor." Journal of Medicinal Chemistry, 55, 8859-8862.
Zhang, J., et al. (2017). "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective PAK4 Inhibitors." Journal of Medicinal Chemistry, 60(22), 9184–9204.
comparative analysis of pyrazole vs pyrazoline derivatives in CNS models.
Executive Summary: The Aromaticity-Flexibility Trade-off In Central Nervous System (CNS) drug discovery, the choice between Pyrazole (1,2-diazole) and its reduced form, Pyrazoline (4,5-dihydro-1H-pyrazole), represents a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Aromaticity-Flexibility Trade-off
In Central Nervous System (CNS) drug discovery, the choice between Pyrazole (1,2-diazole) and its reduced form, Pyrazoline (4,5-dihydro-1H-pyrazole), represents a critical decision between metabolic stability and pharmacodynamic fit.
While both scaffolds share the N-N bond characteristic of hydrazines, their behavior in CNS models diverges significantly:
Pyrazoles are fully aromatic, planar, and metabolically robust. They excel as bioisosteres for phenyl rings in receptor antagonists (e.g., CB1 antagonists).
Pyrazolines possess a chiral center at C5 and a non-planar "envelope" conformation. This flexibility often confers superior potency in enzyme inhibition (MAO-A, AChE) by mimicking transition states, though at the cost of oxidative stability.
This guide analyzes their comparative performance across depression, epilepsy, and neurodegeneration models, supported by experimental protocols and mechanistic insights.
Chemical Foundation & SAR Logic
The fundamental difference lies in the electronic and steric character of the ring.
Pyrazole:
hybridized carbons. Planar. High resonance energy (). Acts as a hydrogen bond donor/acceptor.[1]
Pyrazoline: C4 and C5 are
hybridized. The ring puckers, creating a 3D scaffold that allows substituents at C5 to orient into deep hydrophobic pockets—a key feature for MAO-A selectivity.
Visualization: SAR Decision Matrix
The following diagram illustrates the structural logic driving the choice between these two scaffolds.
Caption: Decision tree for scaffold selection based on target class (Enzyme vs. Receptor) and physicochemical requirements.
Comparative Efficacy in CNS Models
Antidepressant Activity (MAO Inhibition)
Mechanism: Inhibition of Monoamine Oxidase A (MAO-A) prevents the degradation of Serotonin (5-HT) and Norepinephrine (NE).
Pyrazolines: Often act as reversible inhibitors. The "cyclic hydrazine" moiety is critical. Studies indicate that 1,3,5-triphenylpyrazolines can exhibit
values in the nanomolar range (), superior to standard drugs like Moclobemide () [1].[2] The C5-aryl group fits into the hydrophobic substrate cavity of MAO-A.
Pyrazoles: Generally show lower affinity for MAO-A unless highly substituted. Their rigidity prevents the "induced fit" often required for the MAO active site.
Neuroprotection (Alzheimer's / AChE Inhibition)
Mechanism: Inhibition of Acetylcholinesterase (AChE) increases synaptic acetylcholine.
Pyrazolines: 1,3,5-trisubstituted pyrazolines have emerged as dual inhibitors of AChE and BChE.
Data Point: Compound 2l (nitro-substituted pyrazoline) demonstrated an
of 0.040 M against AChE, comparable to Donepezil () [2].[3]
Why: The flexible ring allows
- stacking with Trp286 (peripheral anionic site) and Tyr341 (catalytic site) simultaneously.
Pyrazoles: Less effective as standalone AChE inhibitors but effective when fused with coumarins or tacrine hybrids.
Anticonvulsant Activity (Epilepsy)
Mechanism: Modulation of voltage-gated sodium channels (VGSCs) or GABAergic potentiation.
Pyrazolines: Compounds with electron-donating groups (e.g., -OMe, -N(Me)2) at the para position of the C5 phenyl ring show significant protection in Maximal Electroshock (MES) models.
Pyrazoles: Often require fusion with other rings (e.g., pyrazolo[1,5-a]pyrimidine) to achieve comparable anticonvulsant activity.
Experimental Protocols
Protocol A: MAO-A Inhibition Assay (In Vitro)
Validates the "Cyclic Hydrazine" hypothesis.
Principle: Fluorometric detection of
generated during the oxidation of tyramine by MAO.
Enzyme Preparation: Use recombinant human MAO-A (5
g/mL in phosphate buffer, pH 7.4).
Incubation:
Mix 50
L of enzyme solution with 20 L of test compound (Pyrazoline/Pyrazole derivative dissolved in DMSO).
Incubate at 37°C for 15 minutes. Critical Step: This allows the inhibitor to bind before substrate addition.
Reaction Initiation: Add 50
L of substrate solution (200 M p-tyramine, 200 M Amplex Red, 1 U/mL HRP).
Validation: Reference standard Clorgyline (irreversible MAO-A inhibitor) must be run in parallel.
Protocol B: Forced Swim Test (In Vivo)
Validates antidepressant efficacy and BBB penetration.
Subject: Male Swiss Albino Mice (20-25g).
Dosing: Administer test compound (10-30 mg/kg, i.p.) 30 minutes prior to testing.
Apparatus: Cylindrical tank (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
Place mouse in water.
Record activity for 6 minutes.
Discard the first 2 minutes (habituation).
Score the last 4 minutes for "Immobility Time" (floating with minimal movement).
Analysis: Compare % reduction in immobility vs. Vehicle (Negative Control) and Imipramine (Positive Control).
Note: Pyrazolines often show a U-shaped dose-response curve; testing 3 doses is mandatory.
Data Visualization: Mechanism of Action
The following pathway illustrates how Pyrazoline derivatives modulate the monoaminergic system to produce antidepressant effects.
Caption: Pathway of MAO-A inhibition by pyrazoline derivatives leading to enhanced monoaminergic signaling.
Comparative Data Summary
The table below synthesizes key data points from recent comparative studies [1][2][3].
Feature
Pyrazole Derivatives
Pyrazoline Derivatives
Clinical Implication
Aromaticity
Fully Aromatic
Non-aromatic (Dihydro)
Pyrazoles are more stable; Pyrazolines are more reactive.
MAO-A Inhibition ()
Moderate ()
High Potency ()
Pyrazolines preferred for antidepressant lead compounds.
AChE Inhibition ()
Weak / Moderate
High ()
Pyrazolines offer better dual-binding in the AChE gorge.
BBB Permeability
High (Lipophilic)
High (BOILED-Egg Positive)
Both scaffolds cross BBB effectively.
Metabolic Stability
Excellent (CYP resistant)
Moderate (Prone to oxidation)
Pyrazolines may require prodrug strategies or stabilization.
References
Muthukumar, K., et al. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies.[4] Bioorganic & Medicinal Chemistry. Link
Ucar, G., et al. (2023). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega. Link
Kelekci, N.G., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry. Link
Tripathi, A.C., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Link
Technical Deep Dive: Confirming Target Engagement of 4-(5-methyl-1H-pyrazol-3-yl)piperidine in Live Cells
The following guide is designed for researchers and drug discovery professionals focusing on Fragment-Based Drug Discovery (FBDD) and Lead Optimization . It treats 4-(5-methyl-1H-pyrazol-3-yl)piperidine as a privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed for researchers and drug discovery professionals focusing on Fragment-Based Drug Discovery (FBDD) and Lead Optimization . It treats 4-(5-methyl-1H-pyrazol-3-yl)piperidine as a privileged scaffold (fragment) commonly targeting the ATP-binding hinge region of serine/threonine kinases (e.g., PKA, ROCK, AKT).
Executive Summary & Compound Profile
4-(5-methyl-1H-pyrazol-3-yl)piperidine represents a classic "privileged scaffold" in medicinal chemistry. Its aminopyrazole moiety acts as a bidentate hydrogen-bond donor/acceptor pair, mimicking the adenine ring of ATP, while the piperidine ring provides a vector for solubilizing groups or extension into the ribose/solvent pockets.
Confirming the target engagement of such low-molecular-weight fragments (MW ~165 Da) in a cellular environment is notoriously difficult due to their typically moderate potency (µM range) and rapid off-rates. This guide compares the efficacy of Cellular Thermal Shift Assays (CETSA) against NanoBRET and Functional Phospho-Screening to validate this scaffold’s binding.
Compound Snapshot
Feature
Specification
Chemical Name
4-(5-methyl-1H-pyrazol-3-yl)piperidine
Primary Target Class
Serine/Threonine Kinases (AGC Family: PKA, ROCK, PKB/Akt)
Mechanism of Action
ATP-Competitive Inhibitor (Type I Binder)
Binding Mode
Hinge Region Binder (Pyrazole N-H donor / N acceptor)
Key Challenge
Distinguishing specific hinge binding from non-specific aggregation or assay interference.
For a fragment-like scaffold, traditional biochemical IC50s often fail to translate to cellular occupancy. Below is a critical comparison of methods to validate 4-(5-methyl-1H-pyrazol-3-yl)piperidine.
Technology Performance Matrix
Feature
CETSA (Recommended)
NanoBRET™ TE
Functional Western Blot
Principle
Ligand-induced thermal stabilization
Bioluminescence Resonance Energy Transfer (Competition)
Downstream substrate phosphorylation
Sensitivity for Fragments
High (Detects stability shift even with weak binders)
Medium (Requires high intracellular conc. to compete with tracer)
Low (Fragment potency often insufficient to inhibit signaling)
Labeling Requirement
Label-Free (Native protein)
Requires NanoLuc-fusion protein transfection
Label-Free (Antibody dependent)
Throughput
Medium (Western readout) to High (HT-CETSA)
High (Plate reader)
Low
False Positives
Low (if aggregation controls used)
Medium (Compound autofluorescence/quenching)
High (Off-target pathway inhibition)
Cost
Low (Standard reagents)
High (Licensing & Tracers)
Medium
Verdict: For 4-(5-methyl-1H-pyrazol-3-yl)piperidine , CETSA is the superior choice. It directly measures physical binding (thermodynamic stabilization) without requiring the fragment to outcompete a high-affinity tracer or completely shut down a signaling pathway.
Mechanistic Visualization
The following diagram illustrates the ATP-competitive binding mechanism and the logic flow of the CETSA validation workflow.
Caption: Workflow depicting the entry of the pyrazole-piperidine scaffold into the cell, binding to the kinase hinge region, and the subsequent thermal stabilization detected via CETSA.
This protocol is optimized for detecting low-affinity fragments like 4-(5-methyl-1H-pyrazol-3-yl)piperidine.
Phase 1: Experimental Setup
Cell Line: HEK293T or HeLa (high expressors of AGC kinases).
Compound Conc: 50 µM (Fragments often require higher concentrations than leads).
Control: DMSO (Vehicle) and a known high-affinity inhibitor (e.g., Fasudil or H-89) as a positive control.
Phase 2: The Workflow
Treatment: Seed cells at 70% confluency. Treat with 50 µM compound or DMSO for 1 hour at 37°C. Note: Short incubation prevents feedback loop regulation.
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Split into 8-10 aliquots (50 µL each) in PCR tubes.
Thermal Challenge: Using a gradient PCR cycler, heat aliquots to a range of temperatures (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes .
Cooling: Immediately incubate on ice for 3 minutes.
Lysis: Add mild lysis buffer (0.4% NP-40 alternative) and perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to ensure membrane rupture without denaturing the soluble fraction.
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the stabilized target .
Detection: Analyze supernatants via Western Blot using a specific antibody for the kinase of interest (e.g., anti-ROCK1 or anti-PKA-Cα).
Phase 3: Data Interpretation (Self-Validation)
Melting Curve: Plot pixel intensity (y-axis) vs. Temperature (x-axis).
T_agg (Aggregation Temp): The temperature at which 50% of the protein precipitates.
Success Criteria: A right-shift in the curve (ΔTm ≥ 2°C) for the compound-treated sample vs. DMSO confirms physical engagement.
Supporting Data Structure
When publishing or presenting your findings, structure your comparison data as follows. This table highlights the expected behavior of the scaffold versus a fully optimized drug.
Metric
4-(5-methyl-1H-pyrazol-3-yl)piperidine (Scaffold)
Reference Inhibitor (e.g., Fasudil)
Interpretation
CETSA ΔTm
+2.5°C to +4.0°C
+8.0°C to +12.0°C
The scaffold binds but with lower enthalpic contribution than the full drug.
Isothermal Dose Response (ITDR)
EC50 ~ 10-50 µM
EC50 ~ 0.1-1.0 µM
Confirms dose-dependency; essential to rule out artifacts.
Cellular Permeability
High (Papp > 10 x 10⁻⁶ cm/s)
Moderate to High
Small fragments penetrate cells efficiently, ensuring the assay measures binding, not access.
Troubleshooting & Expert Insights
The "Sticky Compound" Artifact
Issue: Pyrazole derivatives can sometimes cause non-specific protein aggregation, leading to a decrease in signal (destabilization) or a false "flat" line.
Solution: Always run a "Solubility Control" at room temperature. If the protein signal disappears at 37°C without heating, your compound is precipitating the protein non-specifically.
The "Weak Binder" Signal
Issue: Fragments often have fast off-rates (
). During the lysis step, the compound may dissociate, leading to re-equilibration and loss of stabilization.
Optimization: Perform the Live-Cell CETSA (heat intact cells) rather than Lysate CETSA. The cellular membrane maintains the local concentration of the compound during the heating step.
References
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
Molina, D.M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link
Robers, M.B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link
Wyatt, P.G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry. Link (Demonstrates the pyrazole-piperidine scaffold in kinase drug discovery).
Comparative
A Head-to-Head Comparison of Pyrazolylpiperidine Analogs in Anticancer Assays: A Guide for Researchers
Introduction: The Rising Potential of Pyrazolylpiperidine Analogs in Oncology The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Potential of Pyrazolylpiperidine Analogs in Oncology
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3][4][5] Within this broad class, pyrazolylpiperidine analogs have emerged as a particularly promising series for the development of novel anticancer agents.[6][7] This guide provides a comprehensive, head-to-head comparison of the in vitro anticancer activity of representative pyrazolylpiperidine analogs, supported by experimental data from peer-reviewed studies. We will delve into their cytotoxic effects, their ability to induce programmed cell death (apoptosis), and their impact on the cell cycle. Furthermore, this guide will elucidate the key signaling pathways often modulated by these compounds and provide detailed protocols for the fundamental assays used in their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of this promising class of anticancer compounds.
Comparative Analysis of Anticancer Activity
Table 1: Comparative in vitro Anticancer Activity of Representative Pyrazolylpiperidine Analogs
Compound ID/Reference
Structure
Cancer Cell Line
IC50 (µM)
Key Findings & Mechanistic Insights
Analog 1 (Hypothetical, based on pyrazole derivatives)
A derivative with an ortho-chlorophenyl moiety on the pyrazole scaffold demonstrated the highest activity against SW1990 human pancreatic cancer cells.[6]
Analog 2 (Hypothetical, based on pyrazole derivatives)
The N-aryl group at the pyrazole ring is crucial for modulating antiproliferative activity. These compounds exhibited higher inhibitory activities against OVCAR-3 and lower activity against normal human cell lines.[7]
PTA-1 (A novel pyrazole compound)
Not a direct pyrazolylpiperidine, but a relevant pyrazole analog
MDA-MB-231 (Triple-Negative Breast Cancer)
~10
This compound induced apoptosis, arrested the cell cycle in S and G2/M phases, and inhibited tubulin polymerization. It showed a favorable selective cytotoxicity index.[8]
Compound 10e (Pyrazolo[3,4-d]pyrimidin-4-one derivative)
Showed the highest anticancer activity against Hela cell lines when compared with doxorubicin (IC50 = 2.35 µM).[10]
Expert Commentary on Structure-Activity Relationships (SAR):
The anticancer activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the piperidine rings.[2][11] Generally, the incorporation of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) on the phenyl rings attached to the pyrazole core, tends to enhance cytotoxic activity.[6] The nature of the substituent on the piperidine nitrogen is also a critical determinant of activity and selectivity. Aromatic or heteroaromatic substituents at this position can lead to potent and selective anticancer agents.[7] Furthermore, the overall lipophilicity of the molecule plays a role in its ability to penetrate cell membranes and reach its intracellular target.
Mechanisms of Anticancer Action: A Deeper Dive
The anticancer effects of pyrazolylpiperidine analogs are often multifaceted, involving the induction of apoptosis and disruption of the normal cell cycle progression.
Induction of Apoptosis
Apoptosis is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. Several pyrazole derivatives have been shown to induce apoptosis.[8][12]
Table 2: Apoptotic Effects of Representative Pyrazole Analogs
Disruption of the cell cycle is another key mechanism of anticancer drugs. By arresting cells at specific phases of the cell cycle, these compounds can prevent cell proliferation and lead to cell death.
Table 3: Effects of Representative Pyrazole Analogs on the Cell Cycle
Key Signaling Pathways Modulated by Pyrazolylpiperidine Analogs
The anticancer activity of pyrazolylpiperidine analogs is often attributed to their ability to interfere with key signaling pathways that are frequently dysregulated in cancer. Two of the most important pathways are the STAT3 and PI3K/Akt/mTOR pathways.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and angiogenesis.[15][16][17][18][19] Constitutive activation of STAT3 is observed in a wide variety of human cancers and is often associated with a poor prognosis.[15] Small molecule inhibitors that target the STAT3 pathway are therefore of great interest in cancer therapy.[15][16][17][18][19]
Figure 1: Simplified STAT3 signaling pathway and potential inhibition by pyrazolylpiperidine analogs.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[20][21][22][23][24] Hyperactivation of this pathway is one of the most common alterations in human cancers.[20][22]
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by pyrazolylpiperidine analogs.
Experimental Protocols: A Guide to Best Practices
To ensure the reproducibility and reliability of anticancer drug screening, it is essential to follow standardized and well-validated experimental protocols.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: A typical workflow for the MTT assay.
Detailed Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazolylpiperidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 4: A typical workflow for the Annexin V-FITC/PI apoptosis assay.
Detailed Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of pyrazolylpiperidine analogs for the appropriate time.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells.
Washing: Wash the cells twice with cold PBS by centrifugation.
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[25][26][27][28] Gently vortex and incubate for 15 minutes at room temperature in the dark.[25][28]
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[29][30]
Figure 5: A typical workflow for cell cycle analysis using propidium iodide.
Detailed Protocol:
Cell Treatment: Culture and treat cells with pyrazolylpiperidine analogs as described for the apoptosis assay.
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[30][31] Incubate at -20°C for at least 2 hours (or overnight).
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[29] Incubate at 37°C for 30 minutes.
PI Staining: Add a solution of propidium iodide to the cells and incubate for 15-30 minutes at room temperature in the dark.[31]
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI signal.
Conclusion and Future Directions
Pyrazolylpiperidine analogs represent a promising class of compounds for the development of novel anticancer therapies. This guide has provided a comparative overview of their in vitro anticancer activity, highlighting their ability to induce apoptosis and cause cell cycle arrest. The modulation of key signaling pathways such as STAT3 and PI3K/Akt/mTOR appears to be a central mechanism of their action.
While the collated data is informative, there is a clear need for systematic, head-to-head comparative studies of a series of structurally related pyrazolylpiperidine analogs to establish definitive structure-activity relationships. Future research should also focus on in vivo efficacy studies in relevant animal models and further elucidation of their precise molecular targets. The detailed protocols provided herein offer a standardized framework for researchers to conduct these crucial next steps in the evaluation of this exciting class of potential anticancer agents.
References
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
Gu Y, Mohammad IS, Liu Z, et al. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncol Lett. 2020;19(4):2585-2594. [Link]
University of Virginia School of Medicine Flow Cytometry Core Facility. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
Yang L, Lin S, Xu L, Lin J, Zhao C, Huang X. Novel activators and small-molecule inhibitors of STAT3 in cancer. Cytokine Growth Factor Rev. 2019;49:10-22. [Link]
ResearchGate. What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. [Link]
Hayakawa F, Sugimoto K, Harada Y, et al. A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment. Cancers (Basel). 2021;13(11):2585. [Link]
Song H, Wang R, Wang S, Lin J. Small Molecule Inhibitors of Stat3 Signaling Pathway. Curr Cancer Drug Targets. 2007;7(1):91-102. [Link]
Bentham Science Publishers. Small Molecule Inhibitors of Stat3 Signaling Pathway. [Link]
Kamath V, Khatun B, Muddukrishna BS, et al. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Res J Pharm Technol. 2021;14(4):2162-2166. [Link]
S, S. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. 2019;6:100-104. [Link]
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
G, G. Evaluation of apoptotic activity of new condensed pyrazole derivatives. J Physiol Pharmacol. 2014;65(4):545-552. [Link]
Sanchez-Alcaraz M, et al. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules. 2024;29(14):3418. [Link]
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A Researcher's Guide to the Comparative Biological Evaluation of 4-(5-methyl-1H-pyrazol-3-yl)piperidine Against the Standard COX-2 Inhibitor, Celecoxib
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Superior Anti-Inflammatory Agents In the landscape of anti-inflammatory therapeutics, selective cyclooxygenase-2 (COX-2...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Anti-Inflammatory Agents
In the landscape of anti-inflammatory therapeutics, selective cyclooxygenase-2 (COX-2) inhibitors represent a significant advancement over traditional non-steroidal anti-inflammatory drugs (NSAIDs). By selectively targeting the COX-2 isozyme, which is upregulated at sites of inflammation, these agents effectively reduce pain and swelling while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1][2] Celecoxib, a diaryl-substituted pyrazole, stands as a benchmark in this class, widely used for managing conditions like osteoarthritis and rheumatoid arthritis.[3][4]
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds, including celecoxib itself.[5][6] This has spurred the development of novel pyrazole derivatives aimed at enhancing efficacy, selectivity, or safety profiles. One such novel chemical entity (NCE) is 4-(5-methyl-1H-pyrazol-3-yl)piperidine. Its structure, combining a pyrazole core with a piperidine moiety, suggests potential for unique pharmacological properties.
This guide provides a comprehensive framework for the head-to-head biological evaluation of this NCE against celecoxib. We will detail the critical experiments, from in vitro mechanistic assays to in vivo efficacy and safety models, explaining the scientific rationale behind each protocol. This systematic approach is essential for determining if 4-(5-methyl-1H-pyrazol-3-yl)piperidine holds promise as a next-generation anti-inflammatory agent.
Part 1: Mechanistic Validation - The In Vitro COX Inhibition Assay
The foundational step in evaluating any potential NSAID is to determine its activity against the target enzymes, COX-1 and COX-2. This assay quantifies the compound's potency (IC50 value) and, crucially, its selectivity. A high selectivity index (COX-1 IC50 / COX-2 IC50) is the hallmark of a coxib and predicts a favorable gastrointestinal safety profile.[7]
Causality Behind Experimental Choice
We employ a cell-free enzymatic assay using purified recombinant human COX-1 and COX-2 enzymes. This approach isolates the drug-enzyme interaction from other cellular variables, providing a direct measure of inhibitory potency. The endpoint is the quantification of prostaglandin E2 (PGE2), a primary product of the COX pathway, allowing for a precise calculation of enzyme inhibition.[8]
Caption: Mechanism of COX inhibition by selective and non-selective NSAIDs.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay[8][9]
Preparation of Reagents:
Prepare a stock solution of 4-(5-methyl-1H-pyrazol-3-yl)piperidine and celecoxib in DMSO.
Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer.
Prepare arachidonic acid (substrate) solution.
Use a commercial enzyme immunoassay (EIA) kit for PGE2 quantification.
Assay Procedure:
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
Add serial dilutions of the test compound (4-(5-methyl-1H-pyrazol-3-yl)piperidine), celecoxib, or vehicle (DMSO) to the wells.
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
Incubate for a further 10 minutes at 37°C.
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
Quantification and Analysis:
Quantify the amount of PGE2 produced in each well using the EIA kit as per the manufacturer's instructions.
Calculate the percentage of COX inhibition for each concentration of the test compounds compared to the vehicle control.
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Calculate the Selectivity Index (SI) as IC50 (COX-1) / IC50 (COX-2).
Hypothetical Data Summary
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)
Celecoxib (Reference)
50
0.28
178.6
4-(5-methyl-1H-pyrazol-3-yl)piperidine
To be determined
To be determined
To be determined
Ibuprofen (Non-selective control)
15
35
0.43
This table presents established data for celecoxib and a non-selective control for comparative purposes. The goal of the experiment is to populate the data for the novel compound.
Part 2: In Vivo Efficacy Assessment
Successful in vitro activity must be validated in a living system. We propose two standard, robust, and well-characterized preclinical models to assess anti-inflammatory and analgesic efficacy.
This model is the gold standard for evaluating acute inflammation.[9] Injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a biphasic inflammatory response, characterized by swelling (edema), which can be quantified. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandins produced via COX-2.[10] Efficacy in the late phase is a strong indicator of COX-2 inhibition.
Caption: Workflow for the carrageenan-induced paw edema assay.
Acclimatize male Wistar rats or Swiss albino mice (180-200g) for one week.
Divide animals into groups (n=6-8): Vehicle control (e.g., 0.5% carboxymethylcellulose), Positive control (Celecoxib, e.g., 10 mg/kg), and Test groups (4-(5-methyl-1H-pyrazol-3-yl)piperidine at various doses, e.g., 5, 10, 20 mg/kg).
Procedure:
Administer the respective treatments orally (p.o.).
After 30-60 minutes, measure the initial paw volume (V₀) of the right hind paw using a digital plethysmometer.
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
Data Analysis:
Calculate the percentage increase in paw volume (edema) for each animal: [(Vₜ - V₀) / V₀] * 100.
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at each time point, particularly at the 3-hour and 5-hour marks: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100.
Analgesic Activity: Hot Plate Test
This test assesses the central analgesic effects of a compound by measuring the reaction time of an animal to a thermal stimulus.[11] The hot plate is maintained at a constant temperature, and the latency for the animal to show a pain response (e.g., licking a paw or jumping) is recorded. An increase in this latency period indicates an analgesic effect, mediated at the supraspinal level.[12]
Detailed Experimental Protocol: Hot Plate Test[16][17]
Animal Selection and Grouping:
Use mice or rats, grouped as described in the paw edema assay.
Pre-screen animals on the hot plate (maintained at 55 ± 0.5°C) and select those that respond within 15-20 seconds to ensure a uniform baseline. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.
Procedure:
Record the baseline reaction time (latency) for each animal before drug administration.
Administer the vehicle, celecoxib, or the NCE orally.
At set time intervals post-administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the time until a nocifensive response is observed.
Data Analysis:
Compare the post-treatment latencies to the baseline latencies for each group.
Significant increases in reaction time in the treated groups compared to the vehicle control indicate central analgesic activity.
Hypothetical Efficacy Data Summary
Treatment Group (Dose)
% Inhibition of Paw Edema (at 3 hr)
Hot Plate Latency Increase (at 60 min, seconds)
Vehicle Control
0%
+1.5 ± 0.5
Celecoxib (10 mg/kg)
55% ± 6%
+8.2 ± 1.1
NCE (5 mg/kg)
To be determined
To be determined
NCE (10 mg/kg)
To be determined
To be determined
NCE (20 mg/kg)
To be determined
To be determined
Part 3: Safety Profile - Gastrointestinal Tolerance
The primary therapeutic advantage of celecoxib over traditional NSAIDs is its improved gastrointestinal (GI) safety profile.[13][14] Therefore, a critical evaluation for any new COX-2 inhibitor is to assess its potential for causing gastric damage.
Causality Behind Experimental Choice
An ulcerogenic study in rats following repeated dosing provides a direct and clinically relevant measure of GI toxicity. By comparing the NCE to both a vehicle and a non-selective NSAID (a known ulcerogen), we can accurately benchmark its GI safety. The ulcer index is a quantitative score based on the number and severity of gastric lesions observed.
Detailed Experimental Protocol: Ulcerogenic Study
Animal Grouping and Dosing:
Use rats, fasted overnight before the study begins.
Group animals (n=6-8) as follows: Vehicle control, Non-selective NSAID (e.g., Naproxen, 50 mg/kg), Celecoxib (e.g., 50 mg/kg), and NCE (e.g., 50 mg/kg). Doses are typically higher than in efficacy studies to challenge the system.
Administer the compounds orally once daily for 5-7 consecutive days.
Evaluation of Gastric Mucosa:
On the final day, 4-6 hours after the last dose, humanely euthanize the animals.
Excise the stomachs, open them along the greater curvature, and rinse gently with saline.
Examine the gastric mucosa for any signs of hyperemia, hemorrhage, or ulceration using a magnifying glass.
Data Analysis:
Score the gastric lesions based on a predefined scale (e.g., 0 = no lesion; 1 = hyperemia; 2 = small ulcer; 3 = large ulcer; 4 = perforation).
The Ulcer Index for each animal is the sum of the scores. Calculate the mean ulcer index for each group.
Hypothetical GI Safety Data
Treatment Group (Dose)
Mean Ulcer Index
Vehicle Control
0.2 ± 0.1
Naproxen (50 mg/kg)
18.5 ± 2.4
Celecoxib (50 mg/kg)
1.8 ± 0.5
NCE (50 mg/kg)
To be determined
Conclusion
This guide outlines a logical, stepwise, and experimentally robust framework for the comprehensive biological evaluation of 4-(5-methyl-1H-pyrazol-3-yl)piperidine in direct comparison to celecoxib. The progression from in vitro mechanistic validation to in vivo efficacy and safety assessment is critical. By rigorously executing these protocols, researchers can generate the quantitative data needed to determine if this novel compound possesses a superior therapeutic profile. The ultimate goal is to identify candidates that not only match the anti-inflammatory and analgesic efficacy of established drugs like celecoxib but also offer potential improvements in safety or potency, thereby addressing unmet needs in the management of inflammatory diseases.
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